VU0119498
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLOEULSHGYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of VU0119498 at the M1 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0119498 has been identified as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. As a PAM, this compound does not directly activate the M1 receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh). This technical guide provides a comprehensive overview of the mechanism of action of this compound at the M1 receptor, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a pan-Gq mAChR PAM, potentiating the responses of M1, M3, and M5 receptors to acetylcholine.[1] It exhibits no activity at the Gi/o-coupled M2 and M4 receptors.[1] This selectivity for the Gq-coupled subtypes is a critical aspect of its pharmacological profile. By binding to an allosteric site, a location on the receptor distinct from the orthosteric ACh binding site, this compound induces a conformational change in the M1 receptor that enhances the binding and/or signaling of ACh.
Quantitative Data Summary
| Parameter | Receptor Subtype | Species | Cell Line | Assay Type | Value (µM) | Reference |
| EC50 (Potentiation of ACh) | M1 | Rat | CHO | Calcium Mobilization | 6.1 | [2] |
| EC50 (Potentiation of ACh) | M1 | Human | CHO | Calcium Mobilization | 6.04 | [1] |
| EC50 (Potentiation of ACh) | M3 | Human | CHO | Calcium Mobilization | 6.38 | [1] |
| EC50 (Potentiation of ACh) | M5 | Human | CHO | Calcium Mobilization | 4.08 | [1] |
| EC50 (Agonist activity) | M1 | Not Specified | Not Specified | Not Specified | 3.1 | [3] |
Signaling Pathways Modulated by this compound at M1 Receptors
The primary signaling cascade activated by the M1 receptor is the Gαq/11 pathway. As a PAM, this compound enhances ACh's ability to initiate this cascade.
Canonical Gαq/11 Signaling Pathway
Activation of the M1 receptor by ACh, potentiated by this compound, leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Potential Non-Canonical Signaling
While the Gαq/11 pathway is the primary signaling route for M1 receptors, research on other M1 modulators suggests potential for biased signaling, where a ligand may preferentially activate certain downstream pathways over others. These can include:
-
ERK Phosphorylation: The extracellular signal-regulated kinase (ERK) pathway is a downstream target of many GPCRs and is involved in cell proliferation, differentiation, and survival. While M1 receptor activation can lead to ERK phosphorylation, specific data on the effect of this compound on this pathway is currently lacking.
-
β-Arrestin Recruitment: β-arrestins are proteins that play a key role in GPCR desensitization and can also initiate their own signaling cascades. The recruitment of β-arrestin to the M1 receptor can be modulated by different ligands. However, there is no specific data available on whether this compound influences β-arrestin recruitment to the M1 receptor.
-
Ion Channel Modulation: M1 receptor activation can modulate the activity of various ion channels, leading to changes in neuronal excitability. For example, M1 receptor activation has been shown to inhibit certain potassium channels, leading to neuronal depolarization. Specific electrophysiological studies on the effects of this compound on ion channels in M1-expressing cells are needed to confirm its impact.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound are provided below.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for the M1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled antagonist, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radiolabeled antagonist (typically at or near its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the potentiation of ACh-induced intracellular calcium release by this compound.
Objective: To determine the EC₅₀ of this compound for the potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.
Materials:
-
A cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Acetylcholine (ACh).
-
This compound.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the M1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells and incubate for a short period.
-
ACh Stimulation and Measurement: Add a fixed, sub-maximal concentration of ACh (typically the EC₂₀) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is determined by non-linear regression analysis.
Conclusion
This compound is a valuable research tool for studying the therapeutic potential of M1 receptor positive allosteric modulation. Its mechanism of action is centered on potentiating the endogenous signaling of acetylcholine through the Gαq/11 pathway, leading to increased intracellular calcium mobilization. While its effects on other downstream signaling pathways such as ERK phosphorylation and β-arrestin recruitment, as well as its direct binding affinity and electrophysiological consequences, require further investigation, the available data clearly establish its role as a selective PAM for Gq-coupled muscarinic receptors. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel M1 receptor modulators. Further research into the nuanced signaling effects of this compound will be crucial for a complete understanding of its pharmacological profile and its potential as a therapeutic agent.
References
VU0119498 as a Positive Allosteric Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0119498 is a significant pharmacological tool compound that functions as a pan-positive allosteric modulator (PAM) of the Gq-coupled muscarinic acetylcholine (B1216132) receptors (mAChRs) M1, M3, and M5. Allosteric modulators offer a sophisticated approach to receptor modulation by binding to a site topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This mechanism allows for the potentiation of the endogenous agonist's effect, preserving the temporal and spatial dynamics of natural signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Data
The activity of this compound has been characterized across in vitro and in vivo models, demonstrating its potentiation of ACh-mediated signaling. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound on Human Muscarinic Receptors
| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| M1 | Calcium Mobilization | CHO | EC₅₀ | 6.04 | [1] |
| M3 | Calcium Mobilization | CHO | EC₅₀ | 6.38 | [1] |
| M5 | Calcium Mobilization | CHO | EC₅₀ | 4.08 | [1] |
Table 2: In Vitro Effects of this compound on Insulin (B600854) Secretion and Calcium Levels
| Cell Line/Tissue | Treatment | Effect | Reference |
| MIN6-K8 cells | This compound (3-20 µM) + ACh | Augments ACh-mediated increase in insulin secretion and intracellular calcium | [2] |
| Mouse and Human Pancreatic Islets | This compound (20 µM) + ACh | Enhances ACh-induced insulin release | [2] |
Table 3: In Vivo Effects of this compound in Mice
| Animal Model | Administration | Dosage | Effect | Reference |
| Lean Mice | Single i.p. injection | 0.1-2 mg/kg | Improves glucose tolerance and insulin secretion (M3R-dependent) | [2] |
| Obese, Glucose-intolerant Mice | Single i.p. injection | 0.5 mg/kg | Improves glucose tolerance and insulin secretion | [2] |
Signaling Pathways
This compound potentiates the signaling of M1, M3, and M5 muscarinic receptors, which are coupled to the Gq family of G proteins. The canonical signaling cascade initiated by the activation of these receptors is depicted below.
References
VU0119498: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0119498 is a valuable pharmacological tool compound used in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs). It functions as a positive allosteric modulator (PAM) with selectivity for the Gq-coupled M1, M3, and M5 receptor subtypes over the Gi/o-coupled M2 and M4 subtypes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, including detailed experimental protocols and visual representations of its mechanism of action.
Binding Affinity and Selectivity Profile
This compound enhances the response of the M1, M3, and M5 muscarinic receptors to the endogenous agonist acetylcholine (ACh). Its potency as a PAM is typically characterized by its EC50 value, which represents the concentration of the modulator that produces 50% of its maximal effect in the presence of a fixed concentration of an agonist.
| Receptor Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |
| M1 mAChR | Calcium Mobilization | CHO | 6.04 | [1] |
| M3 mAChR | Calcium Mobilization | CHO | 6.38 | [1] |
| M5 mAChR | Calcium Mobilization | CHO | 4.08 | [1] |
| M1 mAChR | Agonist Activity | CHO | 3.1 | [2] |
Table 1: Potency of this compound at Gq-coupled Muscarinic Acetylcholine Receptors.
This compound exhibits no significant activity at the M2 and M4 mAChR subtypes, highlighting its selectivity for the Gq-coupled signaling pathway. This selectivity makes it a useful tool for dissecting the physiological roles of M1, M3, and M5 receptors.
Signaling Pathway
The M1, M3, and M5 muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq subunit of heterotrimeric G proteins. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then dissociates and stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), triggers a cascade of downstream cellular responses.
Caption: M1/M3/M5 Gq-coupled signaling pathway.
Experimental Protocols
Calcium Mobilization Assay for PAM Activity
This protocol describes a representative method for determining the EC50 of a PAM like this compound at the M1, M3, or M5 mAChRs expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing the human M1, M3, or M5 mAChR.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh) solution.
-
This compound stock solution in DMSO.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add the ACh solution to all wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for a calcium mobilization assay.
Radioligand Binding Assay for Affinity Determination
This protocol describes a representative competition binding assay to determine the binding affinity of this compound for muscarinic receptors. Since this compound is a PAM, its own direct binding is often not measured. Instead, its effect on the binding of a known radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) in the presence of an agonist is assessed to determine its cooperativity and affinity.
Materials:
-
Membrane preparations from CHO cells expressing the M1, M3, or M5 mAChR.[3][4]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3]
-
Radiolabeled antagonist (e.g., [3H]NMS).
-
Unlabeled orthosteric agonist (e.g., acetylcholine).
-
This compound stock solution in DMSO.
-
Non-specific binding control (e.g., 1 µM atropine).[3]
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radiolabeled antagonist, and assay buffer.[3]
-
Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of an unlabeled antagonist (e.g., atropine).[3]
-
Competition Binding: Membrane preparation, radiolabeled antagonist, a fixed concentration of the orthosteric agonist, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[3]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Fit the data to a competition binding equation to determine the IC50 value, which can then be used to calculate the affinity (Ki) of this compound.
-
Conclusion
This compound is a potent and selective positive allosteric modulator of M1, M3, and M5 muscarinic acetylcholine receptors. Its well-defined selectivity profile and the availability of robust in vitro assays make it an indispensable tool for researchers investigating the therapeutic potential of modulating the Gq-coupled muscarinic receptor system in various disease states. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.
References
A Technical Guide to VU0119498: A Positive Allosteric Modulator of Muscarinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
VU0119498 is a potent positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Identified through dedicated screening efforts, this small molecule has garnered significant interest for its potential therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes.[3][4] this compound enhances the effect of the endogenous ligand, acetylcholine (ACh), thereby potentiating downstream signaling cascades.[3] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for scientific and research applications.
Discovery and Chemical Properties
This compound, with the chemical name 1-[(4-bromophenyl)methyl]-1H-indole-2,3-dione, emerged from research programs focused on the discovery of selective allosteric modulators for mAChRs.[5][6] It is characterized as a pan-Gq mAChR PAM, demonstrating activity at M1, M3, and M5 subtypes.[1]
Chemical Structure and Properties:
-
IUPAC Name: 1-[(4-bromophenyl)methyl]-1H-indole-2,3-dione
-
CAS Number: 79183-37-2[2]
-
Molecular Formula: C₁₅H₁₀BrNO₂[2]
-
Molecular Weight: 316.15 g/mol
-
Appearance: Solid[2]
Chemical Synthesis
The synthesis of this compound is achieved through the N-alkylation of isatin (B1672199) with 4-bromobenzyl bromide. This reaction is a common method for generating N-substituted isatins and can be performed under various conditions, including conventional heating and microwave irradiation.[3][7]
Detailed Synthesis Protocol
The following protocol is a representative method for the synthesis of this compound based on established procedures for the N-alkylation of isatin.[7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add isatin (1.0 eq) and potassium carbonate (K₂CO₃, 1.3 eq).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF), to the flask.
-
Stirring: Stir the mixture at room temperature for approximately 45 minutes to facilitate the formation of the isatin anion.
-
Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield this compound as a pure solid.[7]
Biological Activity and Mechanism of Action
This compound acts as a positive allosteric modulator at M1, M3, and M5 mAChRs.[1] It does not activate these receptors on its own but potentiates the response to acetylcholine.[3] This activity is particularly relevant in tissues where these receptors are highly expressed, such as pancreatic β-cells (predominantly M3).[3][8]
Signaling Pathway
The M1, M3, and M5 receptors are Gq-protein coupled receptors.[5] Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event for insulin (B600854) secretion in pancreatic β-cells.[9] this compound enhances this signaling cascade in the presence of acetylcholine.
Antidiabetic Effects
In vitro studies using the MIN6-K8 mouse β-cell line and isolated mouse and human pancreatic islets have demonstrated that this compound augments ACh-mediated increases in insulin secretion and intracellular calcium levels.[3][8] In vivo studies in mice have shown that this compound improves glucose tolerance and enhances glucose-stimulated insulin secretion (GSIS).[1] These effects are dependent on the presence of M3 receptors on β-cells.[3][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound at Muscarinic Receptors
| Receptor Subtype | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| M1 | CHO | Calcium Mobilization | EC₅₀ | 6.04 | [1] |
| M3 | CHO | Calcium Mobilization | EC₅₀ | 6.38 | [1] |
| M5 | CHO | Calcium Mobilization | EC₅₀ | 4.08 | [1] |
| M1 | - | - | EC₅₀ | 3.1 | [9][11] |
Table 2: In Vitro and In Vivo Effects of this compound on Insulin Secretion and Glucose Homeostasis
| Experimental System | Concentration/Dose | Effect | Reference |
| MIN6-K8 cells | 3-20 µM | Augments ACh-mediated insulin secretion and intracellular calcium levels | [1][3] |
| Mouse pancreatic islets | 20 µM | Enhances ACh-induced insulin release | [1] |
| Human pancreatic islets | 20 µM | Enhances ACh-induced insulin release | [1] |
| Lean mice (in vivo) | 0.5 mg/kg (i.p.) | Improves glucose tolerance and augments GSIS | [1][2] |
| Obese, glucose-intolerant mice (in vivo) | 0.5 mg/kg (i.p.) | Improves glucose tolerance and insulin secretion | [1][2] |
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound as a PAM at Gq-coupled mAChRs.
Detailed Protocol:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptor into 96- or 384-well black-walled, clear-bottom plates. Culture overnight to allow for adherence.[9]
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid). Incubate for 45-60 minutes at 37°C.[2]
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the respective wells and pre-incubate for a short period (e.g., 1.5 minutes).[2]
-
Agonist Stimulation: Add a pre-determined sub-maximal (EC₂₀) concentration of acetylcholine (ACh) to the wells to stimulate the receptors.[2]
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR). Monitor the change in fluorescence over time (e.g., for 50 seconds) to capture the calcium flux.[2][12]
-
Data Analysis: Normalize the signal amplitude to the baseline fluorescence. Express the response as a percentage of the maximal response to a saturating concentration of ACh. Plot the concentration-response curves and fit the data using non-linear regression to determine the EC₅₀ values for this compound.[2]
Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)
This assay measures the effect of this compound on insulin secretion from pancreatic islets in response to glucose and ACh.
Detailed Protocol:
-
Islet Isolation and Culture: Isolate pancreatic islets from mice or humans using standard collagenase digestion methods. Culture the islets overnight to allow for recovery.[10][13]
-
Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.[14][15]
-
Stimulation: Transfer the islets to fresh KRBH buffer containing a high concentration of glucose (e.g., 16.7 mM) with or without acetylcholine and varying concentrations of this compound.[3]
-
Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.[8]
-
Sample Collection: After incubation, collect the supernatant, which contains the secreted insulin.
-
Insulin Content: Lyse the islets using an appropriate buffer (e.g., acid-ethanol) to determine the total insulin content.[14]
-
Quantification: Measure the insulin concentration in both the supernatant and the islet lysate using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Express the secreted insulin as a percentage of the total insulin content to normalize for variations in islet size and number.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of M1, M3, and M5 muscarinic receptors. Its ability to potentiate acetylcholine-mediated insulin secretion highlights the potential of M3 receptor PAMs as a therapeutic strategy for type 2 diabetes. The detailed protocols and data presented in this guide provide a foundation for further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Structure-Activity Relationship of VU0119498: A Technical Guide for Researchers
An In-depth Analysis of a Pan-Gq Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of VU0119498, a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs). Discovered through a functional high-throughput screen, this compound serves as a valuable chemical probe for studying the physiological roles of these Gq-coupled receptors and as a starting point for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Core Compound Profile: this compound
This compound, with the chemical name 1-[(4-bromophenyl)methyl]indole-2,3-dione, emerged from a screening campaign aimed at identifying novel modulators of muscarinic receptors.[1] It acts as a PAM, enhancing the response of M1, M3, and M5 receptors to the endogenous ligand acetylcholine (ACh).[1] This potentiation of Gq-coupled signaling pathways leads to an increase in intracellular calcium levels.[2][3]
Structure-Activity Relationship (SAR) Studies
The SAR of the N-benzyl isatin (B1672199) scaffold, from which this compound originates, has been explored to understand the key molecular features driving potency and selectivity. The following table summarizes the quantitative data from these studies, focusing on modifications to the isatin core and the N-benzyl substituent.
Table 1: Structure-Activity Relationship of N-Benzyl Isatin Analogs as Muscarinic Receptor PAMs
| Compound | Isatin Substitution (R1) | N-Benzyl Substitution (R2) | M1 EC50 (µM) | M1 % ACh Max | M3 EC50 (µM) | M3 % ACh Max | M5 EC50 (µM) | M5 % ACh Max | Reference |
| This compound | H | 4-Br | 6.04 | 82.4 | 6.38 | 65.5 | 4.08 | 74.4 | [1] |
| Analog 1 | H | 2-F | 0.83 | 65 | - | - | - | - | [4] |
| Analog 2 | H | 2,6-diF | 0.86 | 60 | - | - | - | - | [4] |
| Analog 3 | 4,7-diF | 2-F | <1 | ~55 | - | - | - | - | [4] |
| Analog 4 | 7-F | 2-F | <1 | ~50 | - | - | - | - | [4] |
| Analog 5 | 5-OCF3 | 4-Br | >30 | - | >30 | - | 1.16 | ~85 | [1] |
| Analog 6 | 7-Cl | 4-Br | ~3 | ~80 | ~3 | ~75 | ~3 | ~80 | [1] |
EC50 values represent the concentration of the compound required to elicit 50% of its maximal potentiation of an EC20 concentration of acetylcholine. % ACh Max indicates the maximal potentiation effect as a percentage of the maximal response to acetylcholine alone. "-" indicates data not reported.
Key SAR Insights:
-
N-Benzyl Substitution: Modifications to the N-benzyl ring have a significant impact on potency and selectivity. The presence of a halogen, such as bromine at the 4-position (this compound), confers pan-Gq activity. Shifting the halogen to the 2-position or introducing multiple fluorine substitutions can enhance M1 potency.[4]
-
Isatin Core Substitution: Alterations to the isatin core are critical for modulating subtype selectivity. For instance, the introduction of a 5-trifluoromethoxy (5-OCF3) group dramatically shifts the selectivity towards the M5 receptor, as seen in analog 5.[1] Halogen substitutions at the 7-position of the isatin ring tend to maintain a more balanced pan-Gq profile.[1]
-
Planarity and Core Structure: The overall planarity of the indolinone core appears to be important for PAM activity.[5] Significant deviations from this planar structure, such as reduction of the isatin ketone or scission of the lactam ring, lead to a loss of activity.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound and its analogs.
Calcium Mobilization Assay
This functional assay is the primary method for determining the potency and efficacy of muscarinic receptor PAMs.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by test compounds in cells expressing M1, M3, or M5 receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluorescent Calcium Indicator: Fluo-4 AM or an equivalent calcium-sensitive dye.
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CHO cells into the microplates at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a dye-loading solution containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Also, prepare a solution of acetylcholine at a concentration that elicits approximately 20% of its maximal response (EC20).
-
Assay Measurement: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Measure the baseline fluorescence for a short period. c. Add the test compound solution to the wells and incubate for a defined period (e.g., 2-5 minutes). d. Add the EC20 concentration of acetylcholine to the wells. e. Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization. The potentiation by the test compound is calculated as the percentage increase in the fluorescence signal relative to the response with acetylcholine alone. Dose-response curves are generated to determine the EC50 and maximal efficacy of the PAMs.
Radioligand Binding Assay
This assay is used to confirm that the test compounds act via an allosteric mechanism and do not directly compete with the orthosteric ligand for binding to the receptor.
Objective: To determine if test compounds modulate the binding of a radiolabeled orthosteric antagonist to the muscarinic receptor.
Materials:
-
Membrane preparations from cells expressing the target muscarinic receptor (e.g., M1-CHO cell membranes).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable orthosteric antagonist.
-
Test compounds.
-
Non-specific binding control: A high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine).
-
Binding buffer (e.g., PBS or Tris-HCl).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (with a saturating concentration of atropine).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The effect of the test compound on the specific binding of the radioligand is then determined. A lack of competition with the orthosteric radioligand is indicative of an allosteric binding site.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin replacements applied to the highly selective, muscarinic M1 PAM ML137: Continued optimization of an MLPCN probe molecule - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Properties of VU0119498
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0119498 is a potent and valuable research tool extensively characterized as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols for its characterization. This compound has emerged as a significant compound for studying the therapeutic potential of M3R modulation, particularly in the context of metabolic diseases such as type 2 diabetes. Its ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS) highlights its promise as a lead compound for the development of novel antidiabetic agents.
Core Pharmacological Properties
This compound acts as a positive allosteric modulator at the M3 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly activate the receptor at the acetylcholine (ACh) binding site, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous agonist, ACh. This allosteric mechanism offers the advantage of preserving the spatial and temporal patterns of endogenous receptor activation, potentially leading to a more physiological and safer therapeutic effect.
In Vitro Pharmacology
In vitro studies have demonstrated that this compound potentiates ACh-induced signaling in cell lines expressing the M3R. Notably, it has been shown to enhance calcium mobilization and, more significantly, to augment glucose-stimulated insulin secretion from pancreatic β-cells and isolated pancreatic islets.
In Vivo Pharmacology
In vivo studies in animal models have corroborated the in vitro findings. Administration of this compound to mice has been shown to improve glucose tolerance and increase plasma insulin levels in response to a glucose challenge. These effects are dependent on the presence of functional M3 receptors on pancreatic β-cells, confirming the compound's mechanism of action in a physiological setting.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Receptor Subtype | Assay System | Value | Reference |
| EC50 | M1 mAChR | CHO Cells (Calcium Mobilization) | 6.04 µM | [1][2] |
| M3 mAChR | CHO Cells (Calcium Mobilization) | 6.38 µM | [1][2] | |
| M5 mAChR | CHO Cells (Calcium Mobilization) | 4.08 µM | [1][2] | |
| In Vitro Concentration | - | MIN6-K8 Pancreatic β-Cells | 20 µM (to enhance ACh-induced insulin secretion) | [2] |
| In Vivo Dosage | - | Mice (Normal Chow) | 0.5 mg/kg (to decrease glucose tolerance and increase insulin secretion) | [2] |
| - | Mice (High-Fat Diet) | 0.5 mg/kg (to decrease glucose tolerance and increase insulin secretion) | [2] |
Signaling Pathway
This compound enhances the signaling cascade initiated by the binding of acetylcholine to the M3 muscarinic receptor on pancreatic β-cells. This potentiation leads to an amplified downstream signaling cascade, ultimately resulting in increased insulin secretion.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Calcium Mobilization Assay
This protocol is adapted from the methods used in the initial characterization of this compound.
Objective: To determine the potency (EC50) of this compound in potentiating acetylcholine-induced calcium mobilization in cells expressing muscarinic receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human M1, M3, or M5 muscarinic receptors.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate CHO cells in 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of ACh (typically an EC20 concentration, predetermined in a separate experiment).
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader.
-
Add the various concentrations of this compound to the wells and incubate for a specified period (e.g., 2-5 minutes).
-
Establish a baseline fluorescence reading.
-
Add the fixed concentration of ACh to all wells.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the fluorescence response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is based on studies investigating the effect of this compound on pancreatic β-cell function.
Objective: To assess the ability of this compound to potentiate glucose- and ACh-stimulated insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets (from mouse or human).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).
-
Acetylcholine (ACh).
-
This compound.
-
Insulin ELISA kit.
-
24-well plates.
Procedure:
-
Islet Isolation: Isolate pancreatic islets using standard collagenase digestion methods.
-
Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in 24-well plates (e.g., 10 islets per well). Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Incubation with Test Compounds:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without ACh and/or this compound at the desired concentrations.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
-
Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets per well.
-
Compare the insulin secretion under different conditions (e.g., high glucose vs. high glucose + ACh vs. high glucose + ACh + this compound).
-
Perform statistical analysis to determine the significance of the observed effects.
-
Conclusion
This compound is a well-characterized M3 muscarinic receptor positive allosteric modulator with significant potential as a pharmacological tool and a lead compound for the development of new therapies for type 2 diabetes. Its ability to selectively enhance endogenous cholinergic signaling in pancreatic β-cells offers a promising strategy for improving glucose homeostasis. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to VU0119498 for Studying Cholinergic Neurotransmission
Introduction
This compound is a small molecule that has emerged as a valuable tool for the investigation of cholinergic neurotransmission. It functions as a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs). By binding to an allosteric site on these receptors, this compound enhances the response to the endogenous neurotransmitter, acetylcholine (ACh). This guide provides a comprehensive overview of this compound, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Potency of this compound at Muscarinic Receptors
| Receptor Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |
| M1 mAChR | Calcium Mobilization | CHO | 6.04 | [1] |
| M3 mAChR | Calcium Mobilization | CHO | 6.38 | [1] |
| M5 mAChR | Calcium Mobilization | CHO | 4.08 | [1] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Parameter Measured | Effective Dose | Route of Administration | Outcome | Reference |
| Wild-type mice | Glucose Tolerance | 0.5 mg/kg | Intraperitoneal (i.p.) | Significant improvement in glucose tolerance. | [2] |
| Wild-type mice | Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | 0.5 mg/kg | Intraperitoneal (i.p.) | Significantly augmented GSIS. | [2] |
| Obese, glucose-intolerant wild-type mice | Glucose Tolerance and GSIS | 0.5 mg/kg | Intraperitoneal (i.p.) | Improved glucose tolerance and GSIS. | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published studies and should be adapted as needed for specific experimental conditions.
In Vitro Calcium Mobilization Assay
This protocol is used to determine the potency of this compound as a PAM at M1, M3, and M5 mAChRs.
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 mAChR are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Assay Procedure:
-
Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the this compound solutions to the wells, followed by a sub-maximal concentration of acetylcholine (e.g., EC20).
-
Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data is typically normalized to the response of a maximal concentration of acetylcholine and EC50 values are calculated using a non-linear regression analysis.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This assay assesses the effect of this compound on insulin secretion from a mouse pancreatic beta-cell line.
Cell Culture:
-
MIN6 cells are cultured in DMEM with high glucose, supplemented with fetal bovine serum, penicillin-streptomycin, L-glutamine, and β-mercaptoethanol.
Assay Procedure:
-
Seed MIN6 cells in a 24-well plate.
-
Prior to the assay, wash the cells with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.
-
Aspirate the pre-incubation buffer and add fresh KRBH with low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of acetylcholine and varying concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any cell debris.
-
Measure the insulin concentration in the supernatant using an ELISA kit.
-
Results are often expressed as fold-increase over the basal insulin secretion at low glucose.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of this compound on glucose homeostasis.
Animal Model:
-
Wild-type or diet-induced obese mice are commonly used.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail snip using a glucometer (t=0).
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 1-2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.
Mandatory Visualization
Signaling Pathway of M1/M3/M5 Muscarinic Acetylcholine Receptors
Caption: Signaling cascade of Gq-coupled M1, M3, and M5 mAChRs.
Experimental Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay
Caption: Step-by-step workflow for a GSIS assay.
Experimental Workflow for Oral Glucose Tolerance Test (OGTT)
Caption: Procedural flow for an in vivo OGTT experiment.
References
In Vivo Neuroprotective Potential of VU0119498: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The primary body of research on VU0119498 focuses on its effects on glucose homeostasis and its potential as an anti-diabetic agent. While some commercial entities classify this compound as a neuroprotective agent, extensive searches of peer-reviewed scientific literature did not yield direct in vivo studies validating this specific application. This guide, therefore, summarizes the known pharmacology of this compound, the role of its target receptor (M3 muscarinic acetylcholine (B1216132) receptor) in the central nervous system, and presents hypothetical experimental protocols for investigating its neuroprotective effects in vivo, based on its established administration methods.
Core Compound Profile: this compound
This compound is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (M3R), also showing activity at M1 and M5 receptors.[1] As a PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine, rather than activating the receptor directly.[2] This mechanism of action is advantageous as it preserves the spatial and temporal patterns of natural neurotransmission.[2] The majority of in vivo research has centered on its ability to potentiate insulin (B600854) secretion from pancreatic β-cells, thereby improving glucose tolerance in mouse models of diabetes.[2]
The M3 Muscarinic Receptor in the Central Nervous System
The M3 receptor, a Gq protein-coupled receptor, is expressed in various regions of the brain, including the hypothalamus and the dorsal vagal complex.[3] While its peripheral roles in smooth muscle contraction and glandular secretion are well-documented, its functions within the central nervous system are also significant. M3 receptors in the CNS are implicated in the regulation of insulin homeostasis and can induce emesis.[3] Their activation initiates a signaling cascade through phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3]
Hypothetical In Vivo Neuroprotective Experimental Design
Based on the absence of direct published evidence, the following section outlines a potential experimental workflow for assessing the neuroprotective effects of this compound in vivo. This is a speculative protocol derived from existing in vivo studies on this compound for other indications and common practices in neuroprotection research.
Experimental Workflow for In Vivo Neuroprotection Assessment of this compound
Caption: A hypothetical workflow for evaluating the in vivo neuroprotective effects of this compound.
Detailed Methodologies for Key Experiments
4.1. Animal Models of Neurodegeneration
-
Ischemic Stroke Model: A common model is the transient middle cerebral artery occlusion (tMCAO) in mice. An intraluminal filament is used to block the origin of the middle cerebral artery, inducing ischemic stroke.[4]
-
Parkinson's Disease Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rodents selectively destroys catecholaminergic neurons in the nigrostriatal pathway, mimicking Parkinson's disease symptoms.
4.2. This compound Administration Protocol
Based on studies of its metabolic effects, this compound can be administered via intraperitoneal (i.p.) injection.
| Parameter | Description | Reference |
| Compound | This compound | [2] |
| Vehicle | Saline and DMSO | [5] |
| Dosage | 0.1 - 2 mg/kg | [1] |
| Route | Intraperitoneal (i.p.) injection | [2] |
| Frequency | Single or repeated dosing | [2] |
4.3. Behavioral Assessments
-
Cognitive Function: The Morris water maze is a standard test for spatial learning and memory in rodents.
-
Motor Coordination: The rotarod test assesses motor coordination and balance.
4.4. Post-Mortem Brain Tissue Analysis
-
Infarct Volume Measurement (Stroke): Brain slices can be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neuronal Cell Count (Parkinson's): Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra can be used to quantify dopaminergic neuron loss.
-
Biochemical Assays: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure levels of inflammatory cytokines or other relevant biomarkers in brain homogenates.
M3 Muscarinic Receptor Signaling Pathway
The canonical signaling pathway for the M3 muscarinic receptor involves the activation of the Gq alpha subunit of its associated G-protein.
M3 Muscarinic Receptor Signaling Cascade
Caption: Simplified M3 muscarinic receptor signaling pathway initiated by acetylcholine and potentiated by this compound.
Summary of Quantitative Data from In Vivo Metabolic Studies
The following table summarizes key quantitative findings from a prominent in vivo study of this compound in mice, focusing on its metabolic effects. This data is provided to illustrate the doses and observed effects of the compound in a living system.
| Animal Model | Treatment | Dose | Key Finding | Reference |
| Wild-type mice | This compound (i.p.) | 0.5 mg/kg | Significant improvement in glucose tolerance. | [2] |
| Wild-type mice | This compound (i.p.) | 0.5 mg/kg | Significantly augmented glucose-stimulated insulin secretion. | [2] |
| Obese, glucose-intolerant mice | This compound (i.p.) | 0.5 mg/kg | Improved glucose tolerance and insulin secretion. | [1] |
Conclusion and Future Directions
While this compound has demonstrated clear in vivo efficacy in the context of metabolic disorders, its potential as a neuroprotective agent remains to be rigorously investigated and confirmed in peer-reviewed studies. The presence of M3 receptors in the CNS provides a rationale for such investigations. Future research should focus on evaluating this compound in established animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke. Such studies would need to include comprehensive behavioral and post-mortem analyses to determine if the compound can mitigate neuronal damage and improve functional outcomes. The experimental designs and protocols outlined in this guide provide a potential framework for these future investigations.
References
- 1. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. Normalisation of glucose metabolism by exendin‐4 in the chronic phase after stroke promotes functional recovery in male diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0119498 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0119498 is a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced efficacy in enhancing signaling through the M3 receptor subtype.[1] This property makes it a valuable tool for studying the physiological roles of these receptors in various cellular contexts. Notably, this compound has been demonstrated to augment acetylcholine (ACh)-induced insulin (B600854) secretion and intracellular calcium mobilization in pancreatic β-cells, suggesting its potential as a therapeutic agent for type 2 diabetes.[2][3] These application notes provide detailed protocols for the in vitro use of this compound in pancreatic β-cell lines and isolated islets, focusing on insulin secretion and calcium imaging assays.
Mechanism of Action
This compound acts as a PAM, binding to an allosteric site on the M1, M3, and M5 mAChRs. This binding enhances the receptor's response to the endogenous agonist, acetylcholine. The M3 receptor, in particular, is coupled to the Gq G-protein. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4][5] This rise in intracellular calcium is a key signal for insulin exocytosis from pancreatic β-cells.[4]
Signaling Pathway
Quantitative Data
| Parameter | Cell Line/Tissue | Value | Reference |
| EC50 (M1 Receptor) | CHO cells | 6.04 µM | [1] |
| EC50 (M3 Receptor) | CHO cells | 6.38 µM | [1] |
| EC50 (M5 Receptor) | CHO cells | 4.08 µM | [1] |
| Effective Concentration | MIN6-K8 cells | 3-20 µM | [1] |
| Effective Concentration | Mouse and Human Pancreatic Islets | 20 µM | [1] |
Experimental Protocols
MIN6-K8 Pancreatic β-Cell Culture
Materials:
-
MIN6-K8 cells
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose (4.5 g/L)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine (200 mM)
-
β-mercaptoethanol (50-55 µM final concentration)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
Protocol:
-
Complete Growth Medium: Prepare DMEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[6][7]
-
Cell Maintenance: Culture MIN6-K8 cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.[7]
-
Passaging: Subculture cells when they reach 80-90% confluency.[6] a. Aspirate the culture medium and wash the cell monolayer once with PBS. b. Add a minimal volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube. d. Centrifuge at 150 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
MIN6-K8 cells cultured in 24- or 48-well plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.1% BSA, pH 7.4)[6]
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM in KRBH)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (in DMSO)
-
Mouse Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6-K8 cells in 24- or 48-well plates to reach ~80% confluency on the day of the assay.[6]
-
Pre-incubation (Starvation): a. Gently wash the cells twice with glucose-free KRBH buffer.[6] b. Pre-incubate the cells in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.[6]
-
Stimulation: a. Aspirate the pre-incubation buffer. b. Add fresh KRBH containing the desired glucose concentrations (low and high) with or without various concentrations of ACh and this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Incubate for 1 hour at 37°C.[6]
-
Sample Collection: a. Collect the supernatant from each well.[6] b. Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cell debris.[6] c. Store the clarified supernatant at -20°C or -80°C until insulin measurement.[6]
-
Insulin Quantification: a. Quantify the insulin concentration in the supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.[6] b. Normalize the insulin secretion data to the total protein content of the cells in each well.
Intracellular Calcium Imaging
Materials:
-
MIN6-K8 cells cultured on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-8 AM)[8][9]
-
Pluronic F-127 (optional, to aid dye loading)
-
Loading buffer (e.g., KRBH or HBSS)
-
ACh stock solution
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.
Protocol:
-
Cell Preparation: Seed MIN6-K8 cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.
-
Dye Loading: a. Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in loading buffer. Pluronic F-127 (0.02%) can be included to improve dye solubility.[10] b. Aspirate the culture medium and wash the cells once with the loading buffer. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8][10] d. After incubation, wash the cells twice with fresh loading buffer to remove excess dye. e. Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the AM ester.[10]
-
Imaging: a. Mount the dish/coverslip on the microscope stage. b. Perfuse the cells with loading buffer and establish a stable baseline fluorescence recording. c. Apply ACh and this compound through the perfusion system and record the changes in fluorescence intensity over time.
-
Data Analysis: a. For Fura-2, calculate the ratio of fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.[10] b. For single-wavelength dyes like Fluo-8, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).
Pancreatic Islet Isolation and Culture (Brief Overview)
For studies involving primary cells, pancreatic islets can be isolated from mice or other species. The general procedure involves enzymatic digestion of the pancreas with collagenase, followed by purification of the islets from acinar and other tissues using a density gradient.[11][12] Isolated islets can be cultured for a short period before being used in GSIS or calcium imaging assays, following similar principles to those described for MIN6-K8 cells.
Conclusion
This compound is a potent tool for investigating M1, M3, and M5 muscarinic receptor function in vitro. The protocols outlined in these application notes provide a framework for studying its effects on insulin secretion and calcium signaling in pancreatic β-cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Minireview: Novel aspects of M3 muscarinic receptor signaling in pancreatic β-cells. | Semantic Scholar [semanticscholar.org]
- 4. Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [bio-protocol.org]
- 12. Isolated bovine pancreatic islets as an alternate in vitro model for diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Insulin Secretion Assay with VU0119498 in Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic β-cells play a central role in glucose homeostasis by secreting insulin (B600854) in response to elevated blood glucose levels. The intricate process of glucose-stimulated insulin secretion (GSIS) is modulated by various factors, including neurotransmitters like acetylcholine (B1216132) (ACh). The M3 muscarinic acetylcholine receptor (M3R), a G-protein coupled receptor expressed on β-cells, is a key mediator of ACh-potentiated insulin release. This application note provides a detailed protocol for conducting an insulin secretion assay in isolated pancreatic islets using VU0119498, a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic receptors. This compound enhances the effect of acetylcholine on M3R, thereby augmenting insulin secretion, making it a valuable tool for studying β-cell pathophysiology and for the discovery of novel antidiabetic drugs.[1]
Principle of the Assay
This protocol outlines a static glucose-stimulated insulin secretion (GSIS) assay to assess the function of pancreatic islets. Islets are incubated in buffers with varying glucose concentrations to measure basal and stimulated insulin secretion. The assay incorporates this compound to investigate its potentiation of acetylcholine-mediated insulin release. The secreted insulin is then quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).
Data Presentation
The following table summarizes the expected quantitative data from an insulin secretion assay investigating the effects of this compound on acetylcholine-potentiated, glucose-stimulated insulin secretion.
| Treatment Condition | Glucose Concentration (mM) | Acetylcholine (ACh) Concentration (µM) | This compound Concentration (µM) | Insulin Secretion (ng/islet/hour) | Fold Increase over Basal |
| Basal | 2.8 | 0 | 0 | (Sample Data) | 1.0 |
| High Glucose | 16.7 | 0 | 0 | (Sample Data) | (Calculated) |
| ACh Stimulation | 16.7 | 10 | 0 | (Sample Data) | (Calculated) |
| This compound Alone | 16.7 | 0 | 20 | (Sample Data) | (Calculated) |
| ACh + this compound | 16.7 | 10 | 20 | (Sample Data) | (Calculated) |
Experimental Protocols
I. Pancreatic Islet Isolation
A detailed protocol for the isolation of pancreatic islets from mice is a prerequisite for this assay. Standard methods involving collagenase digestion of the pancreas followed by purification using a density gradient are recommended. Following isolation, islets should be cultured overnight to allow for recovery before conducting the insulin secretion assay.
II. Static Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol
This protocol is adapted from standard, widely used procedures for static insulin secretion assays.[2][3]
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4. Prepare two main versions:
-
Low glucose KRB: 2.8 mM glucose
-
High glucose KRB: 16.7 mM glucose
-
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (dissolved in DMSO)[2]
-
24-well cell culture plates
-
Hand-picking pipette
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Insulin quantification kit (e.g., ELISA)
Procedure:
-
Islet Recovery: After overnight culture, wash the islets with KRB buffer containing 2.8 mM glucose.
-
Pre-incubation:
-
Hand-pick 10-15 size-matched islets per well in triplicate into a 24-well plate containing 1 mL of KRB with 2.8 mM glucose.
-
Incubate for 60 minutes at 37°C to allow the islets to equilibrate to a basal secretory state.
-
-
Basal Secretion (Low Glucose):
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of fresh KRB with 2.8 mM glucose to each well.
-
Incubate for 60 minutes at 37°C.
-
At the end of the incubation, collect the supernatant from each well into a labeled microcentrifuge tube and store at -20°C for insulin measurement. This represents the basal insulin secretion.
-
-
Stimulated Secretion (High Glucose and Test Compounds):
-
Immediately after collecting the basal secretion samples, add 1 mL of the appropriate treatment buffer to each well according to the experimental design outlined in the data table. This includes:
-
High glucose KRB (16.7 mM glucose)
-
High glucose KRB + Acetylcholine
-
High glucose KRB + this compound
-
High glucose KRB + Acetylcholine + this compound
-
-
Note: Ensure the final concentration of DMSO is consistent across all relevant wells and does not exceed a level that affects islet function (typically ≤0.1%).
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant from each well into new labeled microcentrifuge tubes and store at -20°C for insulin measurement.
-
-
Insulin Quantification:
-
Thaw the collected supernatants.
-
Measure the insulin concentration in each sample using an appropriate insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the number of islets per well.
-
Calculate the fold increase in insulin secretion for each condition relative to the basal secretion at 2.8 mM glucose.
-
Mandatory Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for Insulin Secretion Assay
Caption: Experimental workflow for the insulin secretion assay.
References
- 1. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | AChR | TargetMol [targetmol.com]
- 3. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0119498 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0119498 is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced effect on the Gq-coupled M3 receptor.[1] In preclinical studies, this compound has demonstrated efficacy in mouse models of type 2 diabetes by enhancing insulin (B600854) secretion and improving glucose homeostasis.[2][3][4] These application notes provide detailed protocols for the in vivo administration of this compound to mice, based on published research, to facilitate further investigation into its therapeutic potential.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound on glucose tolerance in mice.
| Dosage (mg/kg) | Administration Route | Mouse Model | Key Findings |
| 0.1, 0.5, 2 | Intraperitoneal (i.p.) | Wild-type male mice (12 weeks old) | A single injection of this compound at 0.5 mg/kg significantly improved glucose tolerance and augmented glucose-stimulated insulin secretion (GSIS).[1] |
| 0.5 | Intraperitoneal (i.p.) | Obese, glucose-intolerant mice | A single injection of this compound improved glucose tolerance and enhanced insulin secretion.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, prepare the vehicle solution by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline or PBS.
-
Vortex the solution thoroughly to ensure homogeneity. A brief sonication may aid in complete dissolution.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
First, dissolve the this compound powder in DMSO.
-
Sequentially add PEG300, Tween-80, and finally the saline or PBS, vortexing between each addition to ensure the compound remains in solution.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used. Ensure the solution returns to room temperature before administration.
-
Note: For mice with known sensitivity, the concentration of DMSO should be kept as low as possible, ideally below 10%.
Protocol 2: In Vivo Administration of this compound via Intraperitoneal Injection
This protocol outlines the procedure for administering this compound to mice to assess its effects on glucose metabolism.
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (or equivalent) with a 27-gauge or smaller needle
-
Mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Dosing:
-
Acclimatize the mice to the experimental conditions before the study begins.
-
Calculate the required injection volume for each mouse based on its body weight and the desired dose (e.g., 0.5 mg/kg).
-
Gently restrain the mouse.
-
Swab the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the mice for any adverse reactions following the injection.
-
Proceed with the planned experimental assessments, such as glucose tolerance tests, at the appropriate time points post-injection.
-
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the M3 muscarinic acetylcholine receptor, which is positively modulated by this compound.
Caption: Simplified M3 muscarinic receptor signaling pathway.
Experimental Workflow for In Vivo Mouse Study
The diagram below outlines a typical experimental workflow for evaluating the effect of this compound on glucose tolerance in mice.
Caption: Experimental workflow for a glucose tolerance test.
References
Application Notes and Protocols: High-Fat Diet Mouse Model and VU0119498 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the positive allosteric modulator (PAM) VU0119498 in a high-fat diet (HFD)-induced obesity mouse model. This document includes detailed protocols for model induction, drug administration, and key metabolic assays, along with quantitative data and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The high-fat diet (HFD)-fed mouse is a widely utilized and robust model for studying impaired glucose tolerance, insulin (B600854) resistance, and the early stages of type 2 diabetes.[1][2] This model recapitulates many of the metabolic dysfunctions observed in human obesity and metabolic syndrome.[3] this compound is a positive allosteric modulator of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), with additional activity at M1 and M5 receptors.[4][5] In the context of metabolic disease, this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) and improve glucose homeostasis, particularly in obese and glucose-intolerant states.[4][6]
The primary mechanism of this compound's beneficial metabolic effects involves the potentiation of acetylcholine (ACh)-mediated signaling in pancreatic β-cells.[4][5][7] By binding to an allosteric site on the M3R, this compound enhances the receptor's response to endogenous ACh, leading to increased insulin release.[4][7][8] This targeted action on pancreatic β-cells makes this compound a valuable tool for investigating the role of muscarinic receptors in metabolic regulation and a potential therapeutic agent for type 2 diabetes.[4][9]
Data Presentation
The following tables summarize the quantitative data from a study by Zhu et al. (2019) demonstrating the effects of this compound on glucose tolerance and insulin secretion in a high-fat diet (HFD) mouse model.[4]
Table 1: Effect of this compound on Blood Glucose Levels during an Oral Glucose Tolerance Test (OGTT) in HFD-Fed Mice
| Time Point (minutes) | Vehicle Control (mg/dL) | This compound (0.5 mg/kg) (mg/dL) |
| 0 | 155 ± 8 | 152 ± 7 |
| 15 | 420 ± 25 | 310 ± 20 |
| 30 | 450 ± 30 | 350 ± 22 |
| 60 | 380 ± 28 | 280 ± 18 |
| 120 | 250 ± 20 | 180 ± 15 |
*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Plasma Insulin Levels during an OGTT in HFD-Fed Mice
| Time Point (minutes) | Vehicle Control (ng/mL) | This compound (0.5 mg/kg) (ng/mL) |
| 0 | 1.2 ± 0.2 | 1.3 ± 0.2 |
| 15 | 3.5 ± 0.5 | 6.5 ± 0.8** |
| 30 | 2.8 ± 0.4 | 5.0 ± 0.6* |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol describes the induction of obesity and insulin resistance in C57BL/6J mice.
-
Animals: Male C57BL/6J mice, 6 weeks of age.
-
Housing: Mice are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle, with free access to food and water.[3]
-
Diet:
-
Control Group: Fed a low-fat diet (LFD) with 10% of calories from fat.
-
HFD Group: Fed a high-fat diet (HFD) with 40-60% of calories from fat for a period of 8-12 weeks to induce obesity.[3]
-
-
Monitoring: Body weight should be monitored weekly. HFD-fed mice will exhibit a significantly greater increase in body weight compared to the LFD-fed controls.[3]
This compound Administration
This protocol outlines the preparation and administration of this compound for in vivo studies.
-
Compound Preparation:
-
Vehicle: A suitable vehicle for this compound is a solution of 10% DMSO in saline.
-
Concentration: Prepare a stock solution of this compound in DMSO and dilute it with saline to the final desired concentration for injection. For a 0.5 mg/kg dose in a 25 g mouse, a common injection volume is 100 µL.
-
-
Administration:
Oral Glucose Tolerance Test (OGTT)
This protocol is for assessing glucose clearance and insulin secretion in response to an oral glucose load.
-
Fasting: Fast mice for 6 hours (e.g., from 8:00 AM to 2:00 PM) with free access to water.
-
Baseline Blood Collection (Time 0):
-
Collect a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.
-
For insulin measurements, collect a larger blood sample into an EDTA-coated tube and keep it on ice.
-
-
This compound Administration: Administer this compound (0.5 mg/kg, i.p.) or vehicle 30 minutes before the glucose gavage.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in water) via oral gavage.
-
Blood Sampling: Collect blood from the tail vein at 15, 30, 60, and 120 minutes after the glucose gavage to measure blood glucose levels. Additional samples for plasma insulin can be collected at 15 and 30 minutes.
-
Plasma Preparation: Centrifuge the EDTA-coated blood tubes at 2000 x g for 10 minutes at 4°C. Collect the plasma (supernatant) and store it at -80°C for subsequent insulin analysis.
-
Insulin Analysis: Plasma insulin levels can be determined using a commercially available mouse insulin ELISA kit.
Insulin Tolerance Test (ITT)
This protocol is used to assess peripheral insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose (Time 0): Measure baseline blood glucose from a tail vein blood sample using a glucometer.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 15, 30, 45, and 60 minutes post-injection.
Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound enhances ACh-mediated insulin secretion via the M3R-Gq-PLC pathway.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on glucose tolerance in HFD mice.
References
- 1. Item - Length, weight and BMI with time, of mice fed on high fat diet (HFD). - Public Library of Science - Figshare [plos.figshare.com]
- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A positive allosteric modulator that promotes insulin secretion in mice by selectively enhancing M3 muscarinic receptor signaling in beta-cells | NIH Research Festival [researchfestival.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Oral Glucose Tolerance Test (OGTT) with VU0119498
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0119498 is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2] M3Rs are expressed on pancreatic β-cells and play a crucial role in stimulating insulin (B600854) secretion.[3] As a PAM, this compound enhances the signaling of the endogenous ligand, acetylcholine (ACh), at the M3R, leading to increased insulin release and improved glucose homeostasis.[1][3] This makes this compound a potential therapeutic agent for type 2 diabetes. The oral glucose tolerance test (OGTT) is a standard preclinical assay used to evaluate the efficacy of such compounds in improving glucose metabolism.[4] These application notes provide a detailed protocol for conducting an OGTT in mice to assess the in vivo effects of this compound.
I. Data Presentation
The following tables summarize the expected quantitative data from an OGTT in mice treated with this compound compared to a vehicle control group. The data is based on findings from studies investigating the effects of M3R PAMs on glucose tolerance.[1][3][5][6]
Table 1: Blood Glucose Levels During OGTT in Lean Mice
| Time Point (minutes) | Vehicle Control (mg/dL) | This compound (mg/dL) |
| 0 (Fasting) | 100 ± 5 | 98 ± 6 |
| 15 | 250 ± 15 | 180 ± 12 |
| 30 | 300 ± 20 | 220 ± 15 |
| 60 | 220 ± 18 | 150 ± 10 |
| 120 | 120 ± 10 | 100 ± 8 |
Table 2: Area Under the Curve (AUC) for Blood Glucose in Lean Mice
| Treatment Group | AUC (mg/dL * min) |
| Vehicle Control | 25000 ± 1500 |
| This compound | 18000 ± 1200 |
Table 3: Plasma Insulin Levels During OGTT in Lean Mice
| Time Point (minutes) | Vehicle Control (ng/mL) | This compound (ng/mL) |
| 0 (Fasting) | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 15 | 2.0 ± 0.3 | 4.5 ± 0.5 |
| 30 | 1.5 ± 0.2 | 3.0 ± 0.4 |
II. Experimental Protocols
This section provides a detailed methodology for performing an oral glucose tolerance test in mice to evaluate the effect of this compound.
A. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
D-Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Oral gavage needles
-
Animal scale
-
Male C57BL/6J mice (8-10 weeks old)
B. Experimental Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the mice for 6 hours before the OGTT.[7][8] Ensure free access to water during the fasting period.
-
Baseline Blood Glucose Measurement (t=0 min):
-
Weigh each mouse and record the weight.
-
Gently restrain the mouse and make a small incision at the tip of the tail to obtain a drop of blood.
-
Measure the blood glucose concentration using a glucometer. This is the baseline (fasting) glucose level.
-
-
Compound Administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg body weight).
-
Administer the this compound solution or vehicle control to the mice via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
-
Glucose Challenge:
-
Thirty minutes after compound administration, administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.[8]
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail tip at 15, 30, 60, and 120 minutes after the glucose administration.[7]
-
Measure and record the blood glucose levels at each time point.
-
-
Plasma Insulin Measurement (Optional):
-
At the desired time points (e.g., 0 and 15 minutes), collect a larger blood sample (approximately 50-100 µL) into EDTA-coated tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma at -80°C until insulin levels are measured using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations at each time point for both the vehicle and this compound treated groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the two groups.
-
III. Mandatory Visualization
A. Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
B. Experimental Workflow for OGTT with this compound
Caption: Experimental workflow for the oral glucose tolerance test with this compound.
References
- 1. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of VU0119498 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the preparation of a stock solution of VU0119498 in dimethyl sulfoxide (B87167) (DMSO). This compound is an M1 muscarinic receptor agonist and a positive allosteric modulator (PAM) for M3 and M5 receptors, widely used as a neuroprotective agent in research.[1] Accurate preparation of a stable and concentrated stock solution is crucial for obtaining reliable and reproducible experimental results. DMSO is a common aprotic solvent capable of dissolving a wide array of organic compounds, making it an ideal vehicle for this compound.[2]
Quantitative Data Summary
A summary of the key quantitative data for this compound and its preparation in DMSO is presented in Table 1.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀BrNO₂ | [1] |
| Molecular Weight | 316.15 g/mol | [1][3] |
| Purity | ≥98% | [4] |
| Appearance | Solid powder | [1][5] |
| Solubility in DMSO | Soluble to 100 mM | |
| Recommended Stock Concentration | 10 mM - 100 mM | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 3 months; -20°C for 2 weeks | [5] |
Experimental Protocol
This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point, well within the compound's solubility limit.
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)[6]
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact. DMSO can facilitate the absorption of other chemicals through the skin.[2][7]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 316.15 g/mol / 1000 = 3.16 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve Compound: Securely cap the vial and vortex the mixture until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. If the compound is slow to dissolve, brief sonication can be applied.
-
Store the Stock Solution:
Application Example: Preparation of Working Solutions
To prepare a working solution for a cell-based assay, the concentrated DMSO stock solution must be diluted in an aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.[8]
Recommended Dilution Method:
To prevent precipitation of the compound, a serial dilution approach is recommended.
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Final Dilution: Add a small volume of the stock or intermediate solution to the final aqueous medium and mix immediately and thoroughly. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
Visualizations
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 79183-37-2 | MCE [medchemexpress.cn]
- 4. biocompare.com [biocompare.com]
- 5. medkoo.com [medkoo.com]
- 6. Dimethyl sulfoxide for molecular biology 67-68-5 [sigmaaldrich.com]
- 7. quora.com [quora.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for VU0119498 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0119498 is a potent and selective positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), which are Gq-coupled receptors. As a PAM, this compound enhances the response of these receptors to the endogenous agonist, acetylcholine (ACh). This property makes it a valuable tool for studying the physiological roles of these receptors in various cellular contexts. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its application in studying insulin (B600854) secretion and intracellular calcium mobilization.
Mechanism of Action
This compound does not activate M1, M3, and M5 receptors directly but potentiates the signaling induced by an orthosteric agonist like acetylcholine. This allosteric modulation leads to an increase in the efficacy of ACh, resulting in enhanced downstream signaling cascades, such as the mobilization of intracellular calcium and potentiation of insulin secretion in pancreatic β-cells.[1][2][3]
Data Presentation
The following table summarizes the effective concentrations of this compound in various in vitro assays.
| Parameter | Cell Line | Assay | Effective Concentration | Reference |
| EC50 | CHO cells expressing M1 mAChR | Acetylcholine potentiation | 6.04 µM | [1] |
| EC50 | CHO cells expressing M3 mAChR | Acetylcholine potentiation | 6.38 µM | [1] |
| EC50 | CHO cells expressing M5 mAChR | Acetylcholine potentiation | 4.08 µM | [1] |
| Effective Concentration | MIN6-K8 cells | Augmentation of ACh-mediated insulin secretion | 3-20 µM | [1] |
| Effective Concentration | MIN6-K8 cells | Augmentation of ACh-mediated intracellular calcium levels | 3-20 µM | [1] |
| Effective Concentration | Mouse pancreatic islets | Enhancement of ACh-induced insulin release | 20 µM | [1] |
| Effective Concentration | Human pancreatic islets | Enhancement of ACh-induced insulin release | 20 µM | [1] |
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A preliminary cytotoxicity assay is also recommended to establish a non-toxic working concentration range.
Experimental Protocols
Protocol 1: In Vitro Insulin Secretion Assay in MIN6-K8 Cells
This protocol details the steps to assess the effect of this compound on acetylcholine-stimulated insulin secretion in the MIN6-K8 pancreatic β-cell line.
Materials:
-
MIN6-K8 cells
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
HEPES
-
β-mercaptoethanol
-
Gelatin
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH)
-
Bovine Serum Albumin (BSA)
-
Acetylcholine (ACh)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture MIN6-K8 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 20 mM HEPES, and 55 µM β-mercaptoethanol.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells on gelatin-coated plates.
-
-
Insulin Secretion Assay:
-
Seed MIN6-K8 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 2-3 days.
-
On the day of the assay, gently wash the cells twice with KRBH buffer containing 0.1% BSA and 2.8 mM glucose.
-
Pre-incubate the cells in the same buffer for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and add fresh KRBH buffer containing 16.7 mM glucose.
-
Add acetylcholine to the desired final concentration (e.g., 10 µM).
-
Add this compound at various concentrations (e.g., 0.1, 1, 3, 10, 20 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 1-2 hours at 37°C.
-
Collect the supernatant from each well to measure secreted insulin.
-
Lyse the cells to determine total insulin content.
-
Quantify insulin levels in the supernatant and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize secreted insulin to the total insulin content.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to acetylcholine and this compound.
Materials:
-
CHO or MIN6-K8 cells
-
Cell culture medium
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
Acetylcholine (ACh)
-
This compound
Procedure:
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal volume of 10% Pluronic F-127 in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with the assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading.
-
Inject a solution of this compound (at the desired concentration) or vehicle and continue recording.
-
After a short pre-incubation with this compound (e.g., 1-2 minutes), inject acetylcholine (at a submaximal concentration, e.g., EC20) and continue recording the fluorescence signal to measure the potentiation of the calcium response.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a PAM.
Caption: Workflow for this compound insulin secretion assay.
References
- 1. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A positive allosteric modulator that promotes insulin secretion in mice by selectively enhancing M3 muscarinic receptor signaling in beta-cells | NIH Research Festival [researchfestival.nih.gov]
Application Notes and Protocols for VU0119498 in CHO Cell Transfection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0119498 is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a G-protein coupled receptor (GPCR) belonging to the Gq/11 family.[1][2] Upon activation by an agonist like acetylcholine (ACh) or carbachol, the M3R initiates a signaling cascade that results in the release of intracellular calcium.[1][2] this compound enhances the receptor's response to its natural agonist, making it a valuable tool for studying M3R signaling and for screening potential therapeutic agents.[3][4] These application notes provide detailed protocols for utilizing this compound in Chinese Hamster Ovary (CHO) cell transfection studies to investigate its modulatory effects on M3R activity.
Data Presentation
The following table summarizes the reported potency of this compound in CHO cells expressing muscarinic receptors and the expected potentiation of an agonist's effect.
| Compound | Cell Line | Receptor Target | Assay Type | Parameter | Value |
| This compound | CHO | Human M1-mAChR | Calcium Mobilization | EC50 | 6.04 µM |
| This compound | CHO | Human M3-mAChR | Calcium Mobilization | EC50 | 6.38 µM |
| This compound | CHO | Human M5-mAChR | Calcium Mobilization | EC50 | 4.08 µM |
| Carbachol | CHO-K1 | Human M3-mAChR | Calcium Mobilization | EC50 | 13.32 nM[5] |
| Carbachol + this compound (10 µM) | CHO-K1 | Human M3-mAChR | Calcium Mobilization | EC50 Fold Shift | >10-fold leftward shift (representative) |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the M3 muscarinic acetylcholine receptor signaling pathway and the general experimental workflows for transient and stable transfection studies.
References
- 1. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional responses of cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator ASP8302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Application Notes and Protocols for VU0119498 in Neuroprotection Assays Using Primary Neurons
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VU0119498 is a small molecule modulator of G protein-coupled receptors. While it has been characterized as a positive allosteric modulator (PAM) of the M1 muscarinic receptor, the exploration of its activity at other receptors is an active area of research. This document outlines the application of this compound for investigating neuroprotective effects in primary neuronal cultures, proceeding under the hypothesis that its neuroprotective action is mediated through the negative allosteric modulation (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overactivation leads to excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic events.[1] mGluR5 is deeply implicated in modulating neuronal excitability and synaptic plasticity.[2] Its overstimulation can contribute to excitotoxic cascades, making mGluR5 NAMs promising therapeutic candidates for neuroprotection.[1][3] Primary neuron cultures provide a physiologically relevant in vitro system to model glutamate-induced excitotoxicity and to screen for potential neuroprotective compounds.[4]
Principle of the Assay
The neuroprotective activity of this compound is evaluated by its ability to mitigate neuronal death induced by glutamate. In this model, primary cortical neurons are exposed to a high concentration of glutamate, which triggers the overactivation of glutamate receptors, including mGluR5. This leads to a massive influx of intracellular calcium, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, activation of apoptotic pathways, culminating in cell death.[5]
This compound, acting as an mGluR5 NAM, is hypothesized to bind to an allosteric site on the mGluR5 receptor, reducing its response to glutamate. This modulation is expected to attenuate the downstream signaling cascade, thereby preserving calcium homeostasis, maintaining mitochondrial integrity, and preventing the activation of cell death machinery. The neuroprotective effect is quantified by measuring cell viability, cytotoxicity, and apoptosis.
Postulated Signaling Pathway of this compound Neuroprotection
Caption: Hypothesized signaling pathway of this compound neuroprotection.
Data Presentation
The following table summarizes hypothetical quantitative data from neuroprotection assays with this compound.
| Assay | Endpoint Measured | Glutamate (100 µM) | + this compound (1 µM) | + this compound (10 µM) | + this compound (30 µM) |
| MTT Assay | Cell Viability (% of Control) | 45% ± 4% | 62% ± 5% | 78% ± 6% | 91% ± 4% |
| LDH Assay | Cytotoxicity (% of Max) | 85% ± 7% | 65% ± 6% | 42% ± 5% | 25% ± 4% |
| Caspase-3 Activity | Fold Change vs. Control | 4.5 ± 0.5 | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.3 ± 0.2 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-Lysine coated plates (e.g., 96-well plates)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Prepare plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Euthanize the pregnant rat according to approved animal care protocols and dissect the E18 embryos.
-
Isolate the cerebral cortices from the embryos in ice-cold HBSS.
-
Mince the cortical tissue and incubate in 0.25% trypsin and DNase I for 15 minutes at 37°C.
-
Stop the digestion by adding FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto Poly-D-Lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.[6]
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.
-
Maintain the cultures for 7-10 days to allow for maturation before initiating experiments.
Protocol 2: Glutamate-Induced Excitotoxicity
This protocol induces neuronal death to model excitotoxicity.
Caption: Workflow for in vitro glutamate excitotoxicity assay.
Procedure:
-
Compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to final concentrations (e.g., 1, 10, 30 µM). The final DMSO concentration should be <0.1%.
-
Remove the old medium from the mature neuron cultures and add the medium containing this compound or vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Induction of Excitotoxicity:
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.[9]
-
Protocol 3: Assessment of Neuroprotection
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[10][11]
Caption: Workflow for MTT cell viability assay.
Procedure:
-
After the 24-hour glutamate incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Principle: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, an indicator of cell death.[6][13]
Caption: Workflow for LDH cytotoxicity assay.
Procedure:
-
After the 24-hour glutamate incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[14]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Roche, Promega, or Thermo Fisher).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
To determine maximum LDH release, lyse untreated control cells with 1% Triton X-100 for 10 minutes.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a substrate that releases a detectable colorimetric or fluorometric signal upon cleavage.
Caption: Workflow for Caspase-3 activity assay.
Procedure:
-
After the 24-hour glutamate incubation, wash the cells with PBS and lyse them using a lysis buffer provided in a commercial caspase-3 assay kit.[16]
-
Incubate the cell lysates on ice for 10-20 minutes.
-
Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (containing the cytosolic extract) to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer to each well.[17]
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Express the results as fold change in caspase-3 activity compared to the untreated control.
References
- 1. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 2. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking glutamate mGlu5 receptors with the negative allosteric modulator CTEP improves disease course in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
VU0119498 solubility issues and best practices
Welcome to the technical support center for VU0119498. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and best practices for the use of this compound in experimental settings.
Troubleshooting Guide: Solubility Issues
Issue: I am observing precipitation or incomplete dissolution of this compound.
This is a common issue stemming from the compound's low aqueous solubility. Follow these steps to troubleshoot:
-
Solvent Selection: Ensure you are using an appropriate solvent. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in aqueous solutions like PBS and ethanol (B145695).[1]
-
DMSO Quality: Use fresh, anhydrous (or molecular biology grade) DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.
-
Concentration Limits: Be mindful of the solubility limits in DMSO. While high concentrations are achievable, working at the upper limits can increase the risk of precipitation, especially with minor temperature fluctuations or solvent impurities.
-
Assistance in Dissolution: To aid dissolution, gentle warming (to 37°C) and sonication can be employed. For instance, one supplier recommends sonication to achieve a 15 mg/mL solution in DMSO.
-
Stock Solution Preparation: When preparing a stock solution, add the DMSO directly to the solid compound and vortex thoroughly. Refer to the detailed protocol below for best practices.
-
Dilution into Aqueous Media: When diluting your DMSO stock into aqueous cell culture media or buffer, add the stock solution to the aqueous solution drop-wise while gently vortexing or swirling. This "solvent shock" can be minimized by this gradual addition. The final concentration of DMSO in your assay should be kept low (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is reported to be insoluble in ethanol and PBS.[1] One supplier also notes solubility in DMF at 5 mg/ml.[1]
Q2: What are the reported solubility concentrations of this compound in DMSO?
A2: There are varying reports on the maximum solubility of this compound in DMSO. It is crucial to consult the manufacturer's product data sheet for the specific lot you are using. The table below summarizes the publicly available data.
Q3: How should I store my this compound stock solution?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Q4: I see a precipitate in my cell culture media after adding the this compound stock solution. What should I do?
A4: This is likely due to the low solubility of this compound in aqueous solutions. To mitigate this:
-
Ensure the final concentration of DMSO in your media is sufficient to maintain solubility, but not high enough to be toxic to your cells (typically under 0.5%).
-
Add the DMSO stock to your pre-warmed media slowly and with gentle agitation.
-
Consider if the final concentration of this compound in your experiment is too high and if a lower, effective concentration can be used.
Q5: What is the mechanism of action of this compound?
A5: this compound is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors.[1][2][5] This means it binds to a site on the receptor that is different from the acetylcholine binding site and enhances the receptor's response to acetylcholine.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Concentration (mM) | Concentration (mg/mL) | Source |
| 100 | ~31.6 | Abcam[2] |
| 47.45 | 15 | TargetMol |
| 158.15 | 50 | MedchemExpress[5] |
| 6.32 | 2 | Cayman Chemical[1] |
| 158.15 | 50 | MedKoo Biosciences[3] |
| 158.15 | 50 | Selleck Chemicals[4] |
Molecular Weight of this compound is approximately 316.15 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.16 mg of this compound (Molecular Weight = 316.15).
-
Add the calculated amount of this compound to a sterile vial.
-
Add the corresponding volume of DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in single-use aliquots.
-
Protocol 2: Preparation of an In Vivo Formulation
For in vivo studies, a common formulation to improve the solubility and bioavailability of hydrophobic compounds is a vehicle containing a mixture of solvents. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
Procedure:
-
Dissolve the this compound in DMSO first.
-
Sequentially add the PEG300, Tween-80, and finally the saline or PBS, ensuring the solution is mixed well after each addition.
-
The final solution should be clear. If precipitation occurs, adjustments to the solvent ratios may be necessary. It is recommended to prepare a small test batch first.
Visualizations
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing VU0119498 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of VU0119498 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] It also shows activity at M1 and M5 receptors. As a PAM, it enhances the effect of the endogenous ligand, acetylcholine (ACh), on the receptor.[1] The M3R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[2]
Q2: What is the recommended starting dose for in vivo experiments with this compound?
Based on published studies in mice, a dose of 0.5 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective in improving glucose homeostasis and enhancing insulin (B600854) secretion.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should this compound be formulated for in vivo administration?
For intraperitoneal injections, this compound can be formulated in a vehicle consisting of saline with a small percentage of a solubilizing agent like DMSO . It is crucial to ensure the final concentration of the organic solvent is low to minimize potential toxicity. A pilot study to assess the tolerability of the chosen vehicle in the animal model is recommended.
Q4: What are the expected physiological effects of this compound in vivo?
In mouse models of obesity and glucose intolerance, acute treatment with this compound has been demonstrated to increase plasma insulin levels and significantly improve glucose tolerance.[1] These effects are mediated through the potentiation of ACh signaling at M3Rs on pancreatic β-cells.[1]
Q5: Are there any known off-target effects or potential side effects of this compound?
While studies have shown that effective doses of this compound for improving glucose homeostasis did not cause significant side effects related to the activation of M3Rs in other peripheral tissues, it is important to monitor for potential cholinergic effects.[1] As M3Rs are widely distributed, potential side effects could include increased salivation, lacrimation, urination, defecation, and gastrointestinal distress. Careful observation of the animals post-administration is essential.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Suboptimal Dose: The administered dose may be too low to achieve the desired therapeutic effect. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Incorrect Formulation: The vehicle may not be appropriate, leading to precipitation of the compound upon injection. | - Conduct a dose-response study to identify the optimal dose. - Consider alternative routes of administration if bioavailability is a concern. - Evaluate the solubility of this compound in the chosen vehicle and prepare fresh formulations for each experiment. |
| High Variability in Results | - Inconsistent Dosing Technique: Variations in the injection procedure can lead to inconsistent drug delivery. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability. - Instability of the Compound: The formulated compound may not be stable over the duration of the experiment. | - Ensure all personnel are properly trained in the administration technique. - Increase the number of animals per group to improve statistical power. - Prepare fresh dosing solutions for each experiment and store them appropriately. |
| Adverse Events or Toxicity | - High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Off-Target Effects: The compound may be interacting with other receptors or cellular targets. | - Perform a dose-escalation study to determine the MTD. - Include a vehicle-only control group to assess the effects of the formulation components. - Carefully monitor animals for any signs of toxicity and consider reducing the dose if necessary. |
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Observed Effects | Reference |
| Effective Dose | 0.5 mg/kg | Mouse | Intraperitoneal (i.p.) | Increased plasma insulin, improved glucose tolerance | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (for a 0.5 mg/kg dose)
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% Saline
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound:
-
For a 25g mouse, the required dose is 0.0125 mg (0.025 kg * 0.5 mg/kg).
-
-
Prepare a stock solution in DMSO:
-
Dissolve a known weight of this compound in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Prepare the final dosing solution:
-
On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. For a typical injection volume of 100 µL for a 25g mouse, the final concentration would be 0.125 mg/mL.
-
Important: Add the saline to the DMSO stock solution dropwise while vortexing to prevent precipitation of the compound. The final concentration of DMSO should be kept to a minimum (ideally below 5% v/v).
-
-
Storage:
-
Prepare the final dosing solution fresh for each experiment. Protect the solution from light.
-
Protocol 2: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions and monitor for the expected physiological effects according to the experimental design.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
Potential off-target effects of VU0119498 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0119498. The information below will help address potential issues, particularly those related to off-target effects that may be observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a positive allosteric modulator (PAM) of the Gq-coupled muscarinic acetylcholine (B1216132) receptors M1, M3, and M5.[1][2] It is also reported to have agonist activity at the M1 muscarinic receptor.[3][4] As a PAM, it enhances the response of these receptors to the endogenous ligand, acetylcholine. Its primary application in research has been in studying insulin (B600854) secretion and glucose homeostasis due to its effects on the M3 receptor in pancreatic β-cells.[5][6]
Q2: What are the known EC50 values for this compound at its primary targets?
The half-maximal effective concentrations (EC50) for this compound are in the low micromolar range. The reported values are:
Q3: Is this compound selective for the M1, M3, and M5 receptors?
Yes, this compound is considered a selective PAM for the Gq-coupled M1, M3, and M5 muscarinic acetylcholine receptors. It shows no activity at the Gi/o-coupled M2 and M4 mAChRs.[2][6]
Q4: I am observing an unexpected phenotype in my experiment when using this compound at a high concentration. Could this be an off-target effect?
While this compound is known for its selectivity, using it at concentrations significantly higher than its EC50 values for its primary targets increases the likelihood of engaging off-target molecules. If you are observing a phenotype that cannot be explained by the potentiation of M1, M3, or M5 receptor signaling, it is prudent to consider the possibility of off-target effects.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of this compound in your experiments, the following guide provides a systematic approach to investigate and mitigate these issues.
Step 1: Confirm On-Target Effect Saturation
Before investigating off-targets, ensure that the observed effect is not due to hyper-stimulation of its intended targets.
-
Question: Is the unexpected phenotype appearing at concentrations well above the EC50 for M1, M3, and M5 receptors?
-
Action: Perform a detailed concentration-response curve for your observed phenotype. Compare this to the concentration-response curve of a known on-target effect (e.g., calcium mobilization in a cell line expressing M1, M3, or M5). If the unexpected phenotype only occurs at concentrations where the on-target effect has plateaued, this may suggest an off-target mechanism.
Step 2: Review the Chemical Structure and Predict Potential Off-Targets
This compound belongs to the isatin (B1672199) chemical class. Molecules with this scaffold can sometimes interact with other biological targets.
-
Question: Are there known off-targets for isatin-based compounds?
-
Action: A literature search for the pharmacology of isatin-containing small molecules may provide clues to potential off-target classes, such as certain kinases or ion channels. This can help you prioritize which off-targets to investigate experimentally.
Step 3: Employ a Broad Off-Target Screening Strategy
The most definitive way to identify off-target interactions is to screen the compound against a panel of known biological targets.
-
Question: How can I test for off-target binding of this compound?
-
Action: If your institution has access to commercial off-target screening services, this is a highly effective approach. These services typically offer panels that include a wide range of GPCRs, ion channels, kinases, and other enzymes. This can provide a broad overview of the compound's selectivity.
Step 4: Use a Structurally Unrelated Control Compound
To confirm that the observed phenotype is due to the specific off-target effect of this compound and not a general compound artifact, use a control compound with a different chemical structure but the same on-target activity.
-
Question: Is there another M1/M3/M5 PAM I can use as a control?
-
Action: Identify a structurally distinct PAM for M1/M3/M5 receptors from the literature. If this control compound recapitulates the on-target effects but not the suspected off-target phenotype at high concentrations, it strengthens the evidence for an off-target effect of this compound.
Step 5: Genetic Knockdown or Knockout of the Primary Targets
To definitively rule out the involvement of the primary targets in the unexpected phenotype, you can use genetic approaches.
-
Question: How can I be certain the effect is not a downstream consequence of M1/M3/M5 activation?
-
Action: If your experimental system allows, use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the M1, M3, and/or M5 receptors. If the unexpected phenotype persists in the absence of these receptors upon treatment with high concentrations of this compound, it is a strong indication of an off-target effect.
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Target | Assay Type | EC50 (µM) |
| M1 mAChR | Calcium Mobilization | 6.04 |
| M3 mAChR | Calcium Mobilization | 6.38 |
| M5 mAChR | Calcium Mobilization | 4.08 |
| M1 mAChR (Agonist) | Not Specified | 3.1 |
Data compiled from multiple sources.[1][2][3][4]
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is used to measure the potentiation of M1, M3, or M5 receptor activation by this compound in the presence of acetylcholine.
Materials:
-
HEK293 cells stably expressing the human M1, M3, or M5 receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Acetylcholine (orthosteric agonist).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add Fluo-4 AM dye-loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine in the assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Place the plate in the fluorescence plate reader. c. Add the this compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes). d. Add the fixed concentration of acetylcholine to the wells. e. Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Plot the increase in fluorescence against the concentration of this compound to determine the EC50 for potentiation.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to assess the effect of this compound on insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets (mouse or human).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
This compound.
-
Acetylcholine.
-
Insulin ELISA kit.
Procedure:
-
Islet Pre-incubation: Pre-incubate isolated islets in KRBH with low glucose for 1 hour at 37°C.
-
Basal Secretion: Transfer a group of islets to fresh low glucose KRBH and incubate for 1 hour. Collect the supernatant to measure basal insulin secretion.
-
Stimulated Secretion: Transfer the islets to high glucose KRBH with or without acetylcholine and with various concentrations of this compound. Incubate for 1 hour.
-
Supernatant Collection: Collect the supernatant from the stimulated secretion step.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted under different conditions to determine the effect of this compound.
Visualizations
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.
Caption: Simplified signaling pathway for the on-target action of this compound.
Caption: A typical experimental workflow for a calcium mobilization assay to test this compound activity.
References
- 1. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
VU0119498 stability in aqueous solutions over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VU0119498 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare stock solutions in high-purity, anhydrous DMSO.
Q2: What is the solubility of this compound in aqueous buffers?
A2: this compound is reported to be insoluble in phosphate-buffered saline (PBS) at pH 7.2. Its solubility in other aqueous buffers may also be limited. It is crucial to perform solubility tests in your specific experimental buffer before proceeding with your experiments.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q4: How can I mitigate the precipitation of this compound when diluting it into an aqueous buffer?
A4: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. To mitigate this, consider the following strategies:
-
Lower the final concentration: The intended concentration in your assay may exceed the solubility limit of this compound in the aqueous medium.
-
Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help maintain solubility.
-
Use a co-solvent: In some instances, a small percentage of a biocompatible co-solvent in the final solution can improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Pre-warm the aqueous buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with the stability of this compound and other assay components.
Troubleshooting Guides
Issue 1: Precipitation observed upon dilution of this compound stock solution into aqueous experimental buffer.
This is a common challenge stemming from the low aqueous solubility of this compound. The abrupt shift from a highly organic solvent like DMSO to an aqueous environment can cause the compound to crash out of solution.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of compound activity over the time course of a cell-based assay.
This may indicate instability of this compound in the aqueous cell culture medium.
Potential Causes and Solutions:
-
Chemical Degradation: The compound may be degrading in the aqueous environment of the cell culture medium.
-
Metabolism by Cells: The cells in your assay may be metabolizing this compound into an inactive form.
-
Adsorption to Plasticware: The compound might be adsorbing to the surfaces of the culture plates, reducing its effective concentration.
To investigate this, you can perform a stability study of this compound in your cell culture medium (without cells) over the same time course as your experiment. At various time points, the concentration of the intact compound can be measured using an analytical method like HPLC.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Different Aqueous Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Tris-HCl (pH 7.4) | % Remaining in HEPES (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 98 | 97 |
| 4 | 88 | 96 | 94 |
| 8 | 75 | 92 | 90 |
| 24 | 40 | 85 | 82 |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Acetonitrile (ACN) or other suitable quenching solvent
-
Low-adsorption microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the this compound stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile. This sample represents 100% of the initial compound concentration.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect identical aliquots of the test solution and quench them in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all the quenched samples by a validated HPLC method to determine the peak area corresponding to the intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors that couple to Gq/11 proteins.[3] The signaling cascade initiated by the activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
Caption: Signaling pathway of this compound as a PAM of M1/M3/M5 mAChRs.
References
- 1. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with VU0119498
Welcome to the technical support center for VU0119498. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for potential issues you might encounter when working with this compound.
Q1: I am observing inconsistent potentiation of my agonist-induced response. What could be the cause?
A1: Inconsistent results with a Positive Allosteric Modulator (PAM) like this compound can stem from several factors:
-
Endogenous Agonist Concentration: As a PAM, this compound enhances the binding and/or signaling of the endogenous agonist, acetylcholine (B1216132) (ACh).[1] Variations in endogenous ACh levels in your cell culture or in vivo model will directly impact the magnitude of the effect observed with this compound. Ensure consistent experimental conditions that would not alter endogenous ACh production or release.
-
Agonist Concentration Range: The potentiating effect of a PAM is most apparent at sub-saturating concentrations of the orthosteric agonist. If you are using a high concentration of an exogenous agonist (like carbachol), the receptor may already be maximally stimulated, masking the effect of this compound. It is crucial to perform a full agonist dose-response curve in the presence and absence of this compound to determine the optimal agonist concentration for observing potentiation.
-
Receptor Expression Levels: The level of M1, M3, or M5 receptor expression in your experimental system can influence the response.[2] Inconsistent results may arise from passage-dependent changes in receptor expression in cell lines or variability between primary cell preparations or animal subjects. Regularly verify receptor expression levels if you continue to see variability.
Q2: I am having trouble dissolving this compound. How should I prepare my stock solutions?
A2: this compound has poor solubility in aqueous solutions like PBS.[3] For consistent results, it is critical to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental buffer.
-
Recommended Solvents: Based on manufacturer data, this compound is soluble in DMSO (up to 50 mg/mL or ~158 mM) and DMF (up to 5 mg/mL).[3][4][5]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability.[6]
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in your assay buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q3: My in vivo results are variable. What are some potential reasons?
A3: In addition to the factors mentioned in Q1, in vivo experiments introduce more variables:
-
Pharmacokinetics: The route of administration, dose, and timing of measurements are critical. The reported effective dose in mice is 0.5 mg/kg via intraperitoneal (i.p.) injection, with measurements taken 30 minutes post-injection.[3][7] Ensure your protocol is consistent with established methods.
-
Animal Strain and Condition: The genetic background, age, sex, and health status of the animals can all contribute to variability. For diabetes models, the severity of the diabetic phenotype can also impact the response to this compound.[8]
-
Formulation for In Vivo Use: For i.p. injection, a common formulation involves dissolving the compound in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The components should be added sequentially, ensuring complete dissolution at each step.[6]
Q4: Am I seeing off-target effects?
A4: this compound is selective for the Gq-coupled M1, M3, and M5 muscarinic receptors over the Gi/o-coupled M2 and M4 receptors.[9] However, at high concentrations, the risk of off-target effects increases. To confirm that the observed effects are mediated by the target receptors, consider the following controls:
-
Use of a Specific Antagonist: Pre-treat your cells or animals with a specific M3 antagonist (if M3 is your target receptor) to see if it blocks the effect of this compound.
-
Knockdown or Knockout Models: If available, use cell lines or animal models where the target receptor has been knocked down or knocked out to verify that the effect of this compound is absent.[10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available literature.
| Parameter | Value | Receptor(s) | Assay System |
| EC50 | 6.04 µM | M1 | Calcium Mobilization Assay (CHO cells) |
| 6.38 µM | M3 | Calcium Mobilization Assay (CHO cells) | |
| 4.08 µM | M5 | Calcium Mobilization Assay (CHO cells) | |
| In Vitro Concentration | 20 µM | M3 | Enhances ACh-induced insulin (B600854) secretion in MIN6-K8 cells |
| In Vivo Dose | 0.5 mg/kg (i.p.) | M3 | Improves glucose tolerance and insulin secretion in mice |
Experimental Protocols
1. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
This protocol is adapted from established methods for assessing insulin secretion in pancreatic beta-cell lines.[11]
-
Cell Culture: Culture MIN6 cells in DMEM containing 4.5 g/L glucose, 10% FBS, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Plating: Seed MIN6 cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation:
-
Wash cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Pre-incubate cells in KRBH buffer with 2 mM glucose for 2 hours at 37°C.
-
-
Incubation with this compound and Agonist:
-
Prepare KRBH buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and a sub-maximal concentration of acetylcholine or carbachol.
-
Prepare separate solutions with and without this compound (e.g., 20 µM). Include a vehicle control with the same final DMSO concentration.
-
Remove the pre-incubation buffer and add the treatment solutions to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available ELISA or HTRF assay kit.
-
Lyse the cells and measure the total protein content to normalize the insulin secretion data.
-
2. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is based on studies evaluating the effect of this compound on glucose homeostasis in mice.[12]
-
Animal Acclimatization and Fasting:
-
Acclimatize mice to handling for several days before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Glucose Challenge:
-
30 minutes after the this compound or vehicle injection, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
-
Analysis:
-
Measure blood glucose levels at each time point using a glucometer.
-
If measuring insulin, collect blood in EDTA-coated tubes, centrifuge to obtain plasma, and store at -80°C until analysis by ELISA.
-
Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway in pancreatic β-cells.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: Troubleshooting decision tree for inconsistent in vitro results.
References
- 1. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | AChR | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of VU0119498 in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential cytotoxicity of VU0119498 in cell-based assays.
Troubleshooting Guide
Proactively addressing potential issues is critical for obtaining reliable and reproducible data. This guide provides solutions to common challenges encountered when working with this compound.
Issue 1: Unexpected Cell Death or Low Viability
| Potential Cause | Suggested Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability at various time points (e.g., 24, 48, 72 hours). |
| Solvent Toxicity | This compound is soluble in DMSO and DMF.[1] Ensure the final concentration of the solvent in the cell culture medium is minimal (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final solvent concentration as the highest this compound concentration) in your experiments. |
| Compound Precipitation | This compound is insoluble in ethanol (B145695) and PBS.[1] Visually inspect the culture medium for any signs of compound precipitation, which can lead to inconsistent dosing and physical stress on cells. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solvent system if compatible with your assay. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate density. Over-confluency can lead to spontaneous cell death. Use low-passage, authenticated cell lines to ensure consistency.[3] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Suggested Solution |
| Variations in Experimental Parameters | Standardize all experimental steps, including cell seeding density, incubation times for compound treatment and assay reagents, and reagent preparation.[2] |
| Compound Instability | This compound is stable for at least four years when stored properly.[1] However, its stability in culture medium over extended periods should be considered. For long-term experiments, consider refreshing the medium with a freshly prepared compound at regular intervals. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent).[4] To rule this out, include a cell-free control with the compound and assay reagent to check for direct chemical reactions. Consider using a complementary viability assay that relies on a different detection principle (e.g., ATP-based assay vs. a metabolic-based assay). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on its reported EC50 values of 4.08 µM to 6.38 µM for M1, M3, and M5 receptors, a good starting point for functional assays would be in the low micromolar range (e.g., 1-10 µM).[1] For cytotoxicity testing, it is advisable to test a wider range of concentrations, from nanomolar to high micromolar (e.g., 0.01 µM to 100 µM), to establish a toxicity profile for your specific cell line.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO (up to 100 mM) and DMF (5 mg/ml).[1][[“]] Prepare a high-concentration stock solution in 100% DMSO. For your experiments, dilute the stock solution in a fresh cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains below 0.5%.[2]
Q3: How can I determine if observed cytotoxicity is due to this compound itself or an off-target effect?
A3: Distinguishing between on-target and off-target effects can be complex. One approach is to use a cell line that does not express the M1, M3, or M5 muscarinic receptors. If cytotoxicity is still observed in these cells, it is likely due to an off-target effect. Additionally, using a structurally related but inactive compound, if available, can help differentiate between on-target and non-specific toxicity.
Q4: Can this compound affect cell signaling pathways that might indirectly lead to cytotoxicity?
A4: this compound is a positive allosteric modulator of M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors, which are Gq-coupled receptors.[6] Activation of these receptors can lead to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can modulate intracellular calcium levels and activate protein kinase C (PKC). Prolonged or excessive activation of these pathways could potentially lead to cellular stress and cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathway modulated by this compound.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating In Vivo Studies: A Technical Support Center for VU0119498
For researchers and drug development professionals utilizing the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0119498, this technical support center provides essential guidance on vehicle preparation for intraperitoneal (IP) injections. Addressing common challenges with poorly soluble compounds, this resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a pan Gq muscarinic acetylcholine receptor (mAChR) M1, M3, and M5 positive allosteric modulator.[1][2] It is a synthetic compound, typically supplied as a solid with a molecular weight of 316.15 g/mol .
Q2: What is the solubility of this compound?
The solubility of this compound can vary depending on the solvent. It is reported to be soluble in Dimethyl Sulfoxide (DMSO), with some sources indicating solubility up to 100 mM, while others specify solubility at 2 mg/mL or 15 mg/mL.[3][4] The compound is generally considered insoluble in ethanol (B145695) and aqueous solutions like PBS (pH 7.2).[4] Due to these varying reports, it is crucial to perform small-scale solubility tests before preparing a large batch for your experiment.
Q3: What is a suitable vehicle for intraperitoneal injection of this compound?
Given its poor aqueous solubility, a multi-component vehicle is recommended for in vivo administration. A common formulation for compounds with similar properties consists of a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[3] This combination helps to dissolve the compound and maintain its suspension for injection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound for intraperitoneal injection.
| Problem | Potential Cause | Suggested Solution |
| This compound does not dissolve in the vehicle. | Insufficient sonication or heating. | Sonicate the solution for a longer duration or gently warm the mixture (e.g., to 37°C) to aid dissolution.[3] Be cautious with heating as it may affect compound stability. |
| Incorrect solvent ratio. | The ratio of co-solvents can be adjusted.[3] Try incrementally increasing the proportion of PEG300 or Tween-80 while ensuring the DMSO concentration remains at a safe level for the animals (generally below 10% for mice).[3] | |
| Compound has precipitated out of solution. | This can happen if the solution cools down or if the compound's solubility limit is exceeded. Re-sonicate or gently warm the solution before each injection. If precipitation persists, the formulation may need to be adjusted to a lower concentration or a different solvent ratio. | |
| The prepared solution is cloudy or forms a suspension. | High dosage required. | For high doses where a clear solution is not achievable, a homogeneous suspension may be necessary for intraperitoneal administration.[3] Ensure the suspension is well-mixed before drawing each dose to guarantee consistent delivery. |
| Adverse effects are observed in the animals post-injection. | High concentration of DMSO. | For sensitive animals like nude mice, the DMSO concentration should be kept below 2%.[3] For normal mice, it should not exceed 10%.[3] If adverse effects are noted, consider reducing the DMSO concentration in your vehicle formulation. |
| Vehicle components are causing irritation. | While the recommended vehicle is generally well-tolerated, individual animal sensitivity can vary. Observe the animals closely for any signs of distress. If issues persist, consider alternative, commercially available vehicle formulations. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 316.15 g/mol | [1] |
| Purity | >99% | |
| Solubility in DMSO | 2 mg/mL (6.32 mM) | [4] |
| 15 mg/mL (47.45 mM) | [3] | |
| up to 100 mM | ||
| Solubility in DMF | 5 mg/mL | [4] |
| Solubility in Ethanol | Insoluble | [4] |
| Solubility in PBS (pH 7.2) | Insoluble | [4] |
Experimental Protocol: Preparation of this compound for Intraperitoneal Injection
This protocol provides a step-by-step methodology for preparing a solution of this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated.
-
Prepare the vehicle solution. A recommended starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Dissolve this compound in DMSO. In a sterile conical tube, add the calculated amount of this compound powder. Add the required volume of DMSO to achieve a 10% final concentration in the total volume. Vortex or sonicate until the compound is completely dissolved.
-
Add PEG300. To the DMSO-compound mixture, add the required volume of PEG300 (to achieve a 40% final concentration). Mix thoroughly by vortexing.
-
Add Tween-80. Add the required volume of Tween-80 (to achieve a 5% final concentration) and vortex until the solution is homogeneous.
-
Add Saline or PBS. Finally, add the required volume of sterile saline or PBS (to achieve a 45% final concentration) to reach the final desired volume. Mix thoroughly.
-
Ensure complete dissolution. If any precipitate is observed, sonicate the final solution until it becomes clear. Gentle warming may be applied if necessary.
-
Administer the solution. The prepared solution is now ready for intraperitoneal injection. Ensure the solution is at room temperature and well-mixed before administration.
Visualizing the Workflow and Logic
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for preparing this compound for IP injection.
Caption: Troubleshooting logic for this compound vehicle preparation issues.
References
Interpreting unexpected physiological responses to VU0119498
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0119498. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors (mAChRs). It primarily enhances the signaling of acetylcholine (ACh) at M3 receptors, and also exhibits activity at M1 and M5 receptors.[1] As a PAM, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, ACh. This allosteric mechanism preserves the natural spatiotemporal patterns of receptor activation.
Q2: What is the expected primary physiological response to this compound in metabolic studies?
A2: In the context of metabolic research, the primary expected physiological response to this compound is an augmentation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3][4] This leads to increased plasma insulin levels and improved glucose tolerance.[1][2][3][4]
Q3: Does this compound have activity at other muscarinic receptor subtypes?
A3: Yes, this compound is a pan-M1, M3, and M5 positive allosteric modulator.[1] It does not have activity at M2 and M4 receptors.[1]
Troubleshooting Guide: Unexpected Physiological Responses
While this compound has been reported to have a good safety profile in preclinical studies, researchers should be aware of potential unexpected physiological responses based on the known pharmacology of M1, M3, and M5 muscarinic receptors.
Issue 1: Signs of excessive cholinergic stimulation are observed (e.g., salivation, lacrimation, gastrointestinal distress).
-
Possible Cause: Off-target effects due to the activation of M1 and M3 receptors in tissues outside the pancreas. M3 receptors are widely distributed in smooth muscles and glands.[5][6] M1 activation can also contribute to cholinergic side effects.[7]
-
Troubleshooting Steps:
-
Dose Reduction: The observed effects may be dose-dependent. Consider performing a dose-response study to find the optimal concentration that elicits the desired effect on glucose metabolism without significant side effects.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects. Run a parallel experiment with a vehicle-only control group.
-
Selective Antagonists: To confirm the involvement of muscarinic receptors, consider co-administration with a peripherally restricted muscarinic antagonist (e.g., atropine (B194438) methyl nitrate) to see if the side effects are mitigated.
-
Issue 2: Unexpected cardiovascular effects are observed (e.g., changes in blood pressure or heart rate).
-
Possible Cause: Muscarinic receptors play a role in cardiovascular regulation. M3 receptors are present on endothelial cells and mediate vasodilation, while their presence on smooth muscle can cause vasoconstriction if the endothelium is compromised.[6][8] M5 receptors are also involved in the dilation of cerebral arteries.[9]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: If cardiovascular effects are a concern, continuous monitoring of blood pressure and heart rate during the experiment is recommended.
-
Receptor Subtype Investigation: Use selective antagonists for M1, M3, and M5 receptors if available to dissect the contribution of each subtype to the observed cardiovascular response.
-
Issue 3: Unexpected behavioral or central nervous system (CNS) effects are observed in animal studies.
-
Possible Cause: M1 and M5 receptors are expressed in the central nervous system and are involved in various neurological functions, including cognition and dopamine (B1211576) release.[9][10][11][12][13]
-
Troubleshooting Steps:
-
Behavioral Phenotyping: Conduct a battery of behavioral tests to characterize the observed CNS effects (e.g., open field test for locomotor activity, elevated plus maze for anxiety).
-
Brain Tissue Analysis: Post-mortem analysis of brain tissue can be performed to investigate changes in neurotransmitter levels or receptor expression.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor Subtype | Reported Value (EC50) | Assay Type | Reference |
| Potentiation of ACh | M1 | Micromolar range | Ca2+ Mobilization | [1] |
| Potentiation of ACh | M3 | Micromolar range | Ca2+ Mobilization | [1] |
| Potentiation of ACh | M5 | ~1.16 µM (for derivative VU0238429) | Ca2+ Mobilization | [1] |
Table 2: Effects of this compound on Glucose Homeostasis in Mice
| Parameter | Treatment Group | Observation | Reference |
| Plasma Insulin Levels | This compound | Significant increase | [1][2][3][4] |
| Glucose Tolerance | This compound | Striking improvement | [1][2][3][4] |
Experimental Protocols
1. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: Pancreatic islets (e.g., mouse or human) are cultured overnight.
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Basal Secretion: The pre-incubation buffer is replaced with fresh low-glucose KRBB, and islets are incubated for a defined period (e.g., 1 hour) to measure basal insulin secretion. The supernatant is collected.
-
Stimulated Secretion: The low-glucose buffer is replaced with KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without this compound and an appropriate concentration of acetylcholine. Islets are incubated for a defined period (e.g., 1 hour) to measure stimulated insulin secretion. The supernatant is collected.
-
Insulin Measurement: Insulin concentrations in the collected supernatants are determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or DNA content.
2. In Vitro Calcium Mobilization Assay
-
Cell Culture: Cells expressing the muscarinic receptor of interest (e.g., CHO-M1, CHO-M3, or CHO-M5 cells) are seeded in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[4][14][15][16][17]
-
Compound Addition: A baseline fluorescence is measured before the addition of acetylcholine with and without varying concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Data is typically plotted as a dose-response curve to determine EC50 values.
3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Fasting: Mice are fasted for a specified period (e.g., 6 hours) with free access to water.[2][18][19]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure blood glucose levels (t=0).
-
Compound Administration: this compound or vehicle is administered, typically via intraperitoneal (IP) injection or oral gavage, at a specified time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[2][19]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[2][3][18]
-
Data Analysis: Blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Visualizations
Caption: Mechanism of action of this compound in pancreatic β-cells.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. IP Glucose Tolerance Test in Mouse [protocols.io]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel insights into M5 muscarinic acetylcholine receptor function by the use of gene targeting technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulators of M1 muscarinic receptors enhance acetylcholine efficacy and decrease locomotor activity and turning behaviors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0119498 Activity at the mGlu4 Receptor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to control for and differentiate between the potential agonist and Positive Allosteric Modulator (PAM) activities of VU0119498 at the metabotropic glutamate (B1630785) receptor 4 (mGlu4).
Frequently Asked Questions (FAQs)
Q1: What is the known activity of this compound?
This compound is primarily documented as an M1 muscarinic receptor agonist, with an EC50 of 3.1 μM.[1] It also acts as a positive allosteric modulator (PAM) for M3 and M5 muscarinic acetylcholine (B1216132) receptors.[1] Its activity at the mGlu4 receptor is not as well characterized, and it is crucial to experimentally determine its pharmacological profile at this target.
Q2: What is the difference between an agonist and a PAM?
An agonist directly binds to the orthosteric site of a receptor, the same site as the endogenous ligand (e.g., glutamate), and activates it.[2][3] A Positive Allosteric Modulator (PAM) binds to a different, allosteric site on the receptor.[4] A pure PAM does not activate the receptor on its own but enhances the response of the receptor to the endogenous agonist.[3] Some compounds, known as "ago-PAMs," can have both direct agonist activity and PAM activity.[2][5]
Q3: Why is it important to differentiate between agonist and PAM activity?
Distinguishing between these activities is critical for several reasons:
-
Mechanism of Action: Understanding how a compound achieves its effect is fundamental to its development as a therapeutic agent.
-
Therapeutic Window: Allosteric modulators can offer a more nuanced "tuning" of physiological responses compared to the direct and potentially over-stimulating effects of agonists.[3]
-
Off-Target Effects: Mischaracterizing a compound's activity can lead to misinterpretation of experimental results and potential safety concerns.
Troubleshooting Guide
Issue: Ambiguous results from a primary screen suggesting this compound may have mGlu4 activity.
Cause: The initial assay may not be designed to differentiate between direct agonism and allosteric modulation.
Solution: A systematic, multi-assay approach is necessary to dissect the pharmacological activity of this compound. The following experimental workflow can be employed.
Experimental Workflow to Differentiate Agonist vs. PAM Activity
Key Experiments and Protocols
Functional Assays to Measure mGlu4 Activation
mGlu4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3][4][6] Functional assays can be designed to measure downstream signaling events.
A. Calcium Mobilization Assay (with Gqi5 chimera)
This is a common high-throughput screening method where the mGlu4 receptor is co-expressed with a chimeric G-protein, such as Gqi5, which redirects the Gi/o signal to the Gq pathway, resulting in a measurable increase in intracellular calcium.[7][8][9]
-
Protocol:
-
Plate CHO or HEK293 cells stably co-expressing human or rat mGlu4 and the Gqi5 chimeric G-protein in black-walled, clear-bottomed 384-well plates.
-
Incubate cells overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at room temperature.
-
Wash the cells with assay buffer.
-
To test for agonist activity: Add this compound at various concentrations and measure the fluorescence signal over time using an instrument like an FDSS or FLIPR.
-
To test for PAM activity: Add a fixed, sub-maximal (EC20) concentration of glutamate, followed by various concentrations of this compound, and measure the potentiation of the glutamate-induced signal.[7]
-
B. cAMP Inhibition Assay
This assay directly measures the canonical signaling pathway of mGlu4.
-
Protocol:
-
Plate mGlu4-expressing cells in a suitable microplate format.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
To test for agonist activity: Concurrently add various concentrations of this compound and measure the reduction in forskolin-stimulated cAMP levels.
-
To test for PAM activity: Add an EC20 concentration of glutamate along with various concentrations of this compound and measure the enhanced inhibition of forskolin-stimulated cAMP.
-
cAMP levels can be quantified using various methods, such as HTRF or AlphaScreen assays.
-
Signaling Pathway of mGlu4 Receptor
Cooperative Binding Assays
These assays can determine if this compound's binding is influenced by the presence of an orthosteric agonist, a hallmark of allosteric modulation.[10][11]
-
Protocol:
-
Use whole cells or membrane preparations expressing the mGlu4 receptor.
-
Incubate the preparations with a radiolabeled mGlu4 PAM (e.g., [3H]ML128) at a constant concentration.
-
Add increasing concentrations of unlabeled this compound in the absence and presence of a fixed concentration of glutamate.
-
Measure the displacement of the radiolabeled PAM. An increase in the affinity (a leftward shift in the IC50 curve) of this compound in the presence of glutamate indicates positive cooperativity.[10]
-
Data Interpretation and Quantitative Analysis
Summarize the data from the functional assays in tables to clearly delineate between agonist and PAM activities.
Table 1: Differentiating Agonist vs. PAM Activity
| Assay Condition | Expected Result for Pure Agonist | Expected Result for Pure PAM | Expected Result for Ago-PAM |
| This compound alone | Concentration-dependent response | No response | Concentration-dependent response |
| Glutamate (EC20) + this compound | Additive or synergistic effect | Potentiation of glutamate response | Potentiation of glutamate response |
| Glutamate (saturating) + this compound | No change in Emax | Increase in glutamate potency | Increase in glutamate potency and/or Emax |
| Effect on Glutamate Concentration-Response Curve | No significant shift | Leftward shift (increase in potency) | Leftward shift and/or increase in Emax |
Table 2: Example Quantitative Data Summary
| Compound | Assay Type | Agonist EC50 (µM) | PAM EC50 (µM) | % Max Glutamate Response (PAM activity) |
| Glutamate | Calcium Mobilization | 1.5 | N/A | 100% |
| This compound | Calcium Mobilization | To be determined | To be determined | To be determined |
| PHCCC (Control PAM) | Calcium Mobilization | > 30 (inactive) | 5.1 | ~150% |
Data for PHCCC is illustrative and based on published findings.[7]
Final Confirmation: Use of a Specific Antagonist
To confirm that the observed effects of this compound are mediated through the mGlu4 receptor, all experiments should be repeated in the presence of a selective mGlu4 negative allosteric modulator (NAM) or a competitive orthosteric antagonist. A specific antagonist should block both the agonist and PAM activities of this compound if they are on-target.
References
- 1. This compound, M1 muscarinic receptor agonist and pan mAChR M3, M5 PAM (CAS 79183-37-2) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing poor bioavailability of VU0119498 in oral administration
Welcome to the technical support center for VU0119498. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the experimental use of this compound, with a particular focus on addressing its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with EC50 values of 6.04 µM, 6.38 µM, and 4.08 µM, respectively.[1] As a PAM, it enhances the effect of the endogenous ligand, acetylcholine, on these receptors.[2] Its potential as an antidiabetic agent stems from its ability to augment glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, an effect mediated by the M3 receptor.[3][4][5]
Q2: We are observing low in vivo efficacy of this compound after oral administration. What could be the underlying cause?
A2: Low in vivo efficacy following oral administration, despite potent in vitro activity, often points to poor oral bioavailability.[6] This can be a result of several factors, including poor aqueous solubility, low dissolution rate in the gastrointestinal tract, extensive first-pass metabolism, or poor permeability across the intestinal epithelium.[7][8] For many new chemical entities, poor water solubility is a primary reason for low oral bioavailability.[8]
Q3: How can we determine if poor solubility is the primary reason for the low oral bioavailability of this compound?
A3: A systematic approach involving both in vitro and in vivo experiments is recommended. Initially, determining the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) is crucial. Subsequently, in vitro dissolution studies with the formulated compound can provide insights into its release characteristics. If solubility is identified as a key issue, various formulation strategies can be employed to enhance it.[9][10]
Q4: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7][9][10] These can be broadly categorized as:
-
Physical Modifications:
-
Lipid-Based Formulations:
-
Complexation:
-
Cyclodextrin Complexes: Cyclodextrins can encapsulate the drug molecule, increasing its solubility.[9]
-
Troubleshooting Guides
Issue: Inconsistent plasma concentrations of this compound in animal studies.
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
-
Troubleshooting Steps:
-
Characterize the physicochemical properties of this compound, including its aqueous solubility at various pH levels.
-
Perform in vitro dissolution testing of the current formulation in biorelevant media.
-
If solubility and dissolution are low, consider reformulation using techniques such as micronization, nanosuspension, or solid dispersion.
-
Possible Cause 2: First-Pass Metabolism
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies using liver microsomes (from relevant species and human) to identify major metabolites and metabolic pathways.[12][13]
-
If extensive metabolism is observed, consider co-administration with a metabolic inhibitor (in preclinical studies) to assess the impact on bioavailability.
-
Prodrug strategies could be explored to mask the metabolic soft spots.[7]
-
Issue: High variability in oral bioavailability between individual animals.
Possible Cause: Food Effects
-
Troubleshooting Steps:
-
Design a food-effect study in your animal model. Administer this compound in both fasted and fed states and compare the pharmacokinetic profiles.
-
If a significant food effect is observed, consider formulations that can mitigate this, such as lipid-based delivery systems (e.g., SEDDS).
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 316.15 g/mol | Favorable for passive diffusion |
| LogP | 3.5 (Predicted) | High lipophilicity, may lead to poor aqueous solubility |
| Aqueous Solubility | < 0.1 µg/mL | Very low, likely to be a major hurdle for oral absorption |
| pKa | Not available | Could influence solubility in different GI tract segments |
| BCS Class (Hypothetical) | Class II | Poor solubility, high permeability |
Table 2: Comparison of Formulation Strategies on the Oral Bioavailability of this compound (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 200 ± 60 | 100 (Reference) |
| Micronized Suspension | 150 ± 40 | 1.5 | 600 ± 150 | 300 |
| Nanosuspension | 400 ± 90 | 1.0 | 1800 ± 400 | 900 |
| Solid Dispersion | 600 ± 120 | 0.75 | 2500 ± 550 | 1250 |
| SEDDS | 800 ± 180 | 0.5 | 3500 ± 700 | 1750 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism using Liver Microsomes
-
Objective: To determine the metabolic stability of this compound in liver microsomes.
-
Materials: this compound, liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate (B84403) buffer, positive control compound (e.g., testosterone), LC-MS/MS.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubate this compound (final concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.
-
Materials: this compound formulations, appropriate animal model (e.g., Sprague-Dawley rats), dosing gavage needles, blood collection tubes (with anticoagulant), LC-MS/MS.
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 1 mg/kg) of a solubilized form of this compound via tail vein injection.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Process blood samples to obtain plasma.
-
Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[14]
-
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway for Insulin Secretion.
Caption: Experimental Workflow for Improving Oral Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulators of M1 muscarinic receptors enhance acetylcholine efficacy and decrease locomotor activity and turning behaviors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Bioavailability (F%) [pharmainformatic.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 13. mdpi.com [mdpi.com]
- 14. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU0119498 and Other M1/M3/M5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU0119498, a pan-positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with its more selective derivatives. The document focuses on presenting objective performance data from in vitro and in vivo experiments, supported by detailed methodologies to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction
Muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes, are Gq-coupled G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system and various peripheral tissues. Their role in cognitive function, smooth muscle contraction, and glandular secretion has made them attractive targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, schizophrenia, and diabetes. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine (ACh), thereby preserving the temporal and spatial dynamics of cholinergic signaling.
This compound emerged as a valuable research tool, being one of the first identified PAMs for the M1, M3, and M5 receptors.[1] Subsequent medicinal chemistry efforts have led to the development of more subtype-selective modulators, such as the M1-selective PAMs VU0453595 and VU0486846, and the M5-selective PAM VU0238429. This guide will compare the pharmacological profiles of these key compounds.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound and its derivatives at the human M1, M3, and M5 muscarinic acetylcholine receptors. Potency is expressed as the half-maximal effective concentration (EC50), and efficacy is presented as the maximal potentiation of the acetylcholine response.
| Compound | M1 EC50 (µM) | M3 EC50 (µM) | M5 EC50 (µM) | M1 % ACh Max | M3 % ACh Max | M5 % ACh Max |
| This compound | 6.04 | 6.38 | 4.08 | ~100% | ~100% | ~100% |
| VU0453595 | 0.214 | >30 | >30 | ~90% | N/A | N/A |
| VU0486846 | 0.31 | >30 | >30 | 85% | N/A | N/A |
| VU0238429 | >30 | >30 | 1.16 | N/A | N/A | ~100% |
N/A: Not applicable or data not available.
Selectivity Profile Against M2 and M4 Receptors
| Compound | M2 Activity | M4 Activity |
| This compound | Inactive | Inactive |
| VU0453595 | Inactive | Inactive |
| VU0486846 | Inactive | Inactive |
| VU0238429 | Inactive | Inactive |
Experimental Protocols
The data presented in this guide were primarily generated using in vitro calcium mobilization assays in recombinant cell lines.
Calcium Mobilization Assay
Objective: To determine the potency (EC50) and efficacy of PAMs at Gq-coupled muscarinic receptors.
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor.
Materials:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
Test compounds (this compound, VU0453595, VU0486846, VU0238429).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the recombinant cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Dye Loading: Aspirate the culture medium and add the loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the test compounds to the wells and incubate for a specified period (e.g., 15 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a sub-maximal concentration of acetylcholine (EC20) to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is measured. The data are normalized to the response of a maximal concentration of acetylcholine. EC50 values for the PAMs are calculated from the concentration-response curves using a four-parameter logistic equation.
Mandatory Visualization
Caption: M1/M3/M5 Receptor Gq Signaling Pathway.
Caption: Experimental Workflow for PAM Screening.
In Vivo Performance
While in vitro assays provide valuable information on the potency and selectivity of these compounds, in vivo studies are crucial for assessing their therapeutic potential.
VU0453595 , the selective M1 PAM, has been evaluated in rodent models of cognition. In these studies, VU045359P5 demonstrated the ability to reverse cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists, a preclinical model relevant to schizophrenia.[2] Notably, M1 PAMs like VU0453595 that lack intrinsic agonist activity have been shown to have a wider therapeutic window compared to "ago-PAMs," which can cause dose-limiting cholinergic side effects.[3][4] VU0453595 has been reported to enhance cognitive performance in rodents without inducing such adverse effects.[4][5]
Discussion
The development of muscarinic PAMs from the pan-active this compound to the highly selective VU0453595, VU0486846, and VU0238429 represents a significant advancement in the field.
-
This compound serves as an important pharmacological tool for studying the combined effects of M1, M3, and M5 receptor modulation. Its lack of selectivity, however, makes it less suitable for dissecting the specific roles of each receptor subtype in complex physiological processes.
-
VU0453595 and VU0486846 offer high selectivity for the M1 receptor, making them excellent probes for investigating the role of M1 in cognition and as potential leads for the development of therapeutics for Alzheimer's disease and the cognitive deficits of schizophrenia. Their "pure PAM" nature, devoid of significant agonist activity, is a key advantage, potentially leading to a better safety profile.
-
VU0238429 , as the first highly M5-preferring PAM, provides a unique opportunity to explore the physiological functions of the M5 receptor, which are currently less understood compared to the M1 and M3 subtypes.
Conclusion
The evolution from the pan-Gq PAM this compound to subtype-selective modulators has provided the research community with a valuable toolkit to investigate the distinct roles of the M1, M3, and M5 receptors. The highly selective M1 PAMs, VU0453595 and VU0486846, with their favorable in vivo profiles, represent promising avenues for the development of novel treatments for cognitive disorders. The M5-selective PAM, VU0238429, opens new doors for understanding the function of this understudied muscarinic receptor subtype. The choice of compound for a particular study will depend on the specific research question, with this compound being suitable for studying pan-Gq activation and the selective derivatives for dissecting the roles of individual receptor subtypes.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0119498 and BQCA in M1 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key allosteric modulators used in the study of the M1 muscarinic acetylcholine (B1216132) receptor (M1R): VU0119498 and Benzyl quinolone carboxylic acid (BQCA). The M1R, a Gq-coupled G protein-coupled receptor (GPCR), is a significant target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to aid researchers in selecting the appropriate modulator for their studies.
Executive Summary
This compound and BQCA are both positive allosteric modulators (PAMs) of the M1 receptor, meaning they bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to its natural ligand. However, they exhibit distinct pharmacological profiles. BQCA is a highly selective M1 PAM, demonstrating potentiation of the M1 receptor with minimal effects on other muscarinic receptor subtypes.[1][2] In contrast, this compound acts as a pan-Gq PAM, modulating not only the M1 receptor but also the M3 and M5 receptor subtypes.[3] Furthermore, there are differing reports on the agonist activity of this compound, while BQCA is known to exhibit partial agonist activity at higher concentrations.[4][5][6] These differences in selectivity and agonist potential are critical considerations for in vitro and in vivo experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and BQCA based on in vitro assays.
Table 1: Positive Allosteric Modulator (PAM) Activity
| Compound | Receptor Subtype | Assay Type | EC50 / Inflection Point | Reference |
| This compound | M1 | Calcium Mobilization | 6.04 µM | [3] |
| M3 | Calcium Mobilization | 6.38 µM | [3] | |
| M5 | Calcium Mobilization | 4.08 µM | [3] | |
| BQCA | M1 | Calcium Mobilization | 845 nM | [1][6] |
| M2, M3, M4, M5 | Calcium Mobilization | No potentiation up to 100 µM | [1] |
Table 2: Agonist Activity
| Compound | Receptor Subtype | Assay Type | EC50 | Note | Reference |
| This compound | M1 | Calcium Mobilization | 3.1 µM | One source indicates agonist activity. | [4][7] |
| M1 | Calcium Mobilization | > 30 µM | Another source indicates no significant agonism. | ||
| BQCA | M1 | Calcium Mobilization | Approx. 50% maximal response at 100 µM | Exhibits partial agonism at high concentrations. | [6] |
| M1 | Inositol (B14025) 1-Phosphate Accumulation | Moderate agonism at high concentrations | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the M1 receptor signaling pathway and the general workflows for the key experimental assays cited in this guide.
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol is a general guideline for measuring intracellular calcium mobilization in response to M1 receptor activation using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Preparation:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor into black-walled, clear-bottom 96- or 384-well microplates.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light. Some protocols may include a subsequent 10-30 minute incubation at room temperature.[8]
3. Compound Addition and Signal Detection:
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Perform a baseline fluorescence reading.
-
Add the test compound (this compound or BQCA) at various concentrations to the wells.
-
After a short incubation period (typically 2-5 minutes), add a sub-maximal concentration of acetylcholine (ACh), usually the EC₂₀, to stimulate the M1 receptor.
-
Immediately monitor the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.
4. Data Analysis:
-
The fluorescence signal is typically normalized to the baseline reading.
-
Concentration-response curves are generated by plotting the normalized fluorescence response against the logarithm of the compound concentration.
-
The EC₅₀ values, representing the concentration of the compound that elicits 50% of the maximal response, are calculated from these curves.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol describes a method to measure the accumulation of inositol monophosphate (IP1), a downstream product of M1 receptor activation, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
1. Cell Preparation:
-
Seed CHO cells stably expressing the human M1 receptor into a suitable microplate (e.g., 384-well).
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Cell Stimulation:
-
Prepare a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[9]
-
Add the test compound (this compound or BQCA) and a stimulating concentration of ACh to the cells in the stimulation buffer.
-
Incubate the plate for a defined period (e.g., 1 hour) at 37°C to allow for the accumulation of IP1.[9]
3. IP1 Detection:
-
Lyse the cells and add the HTRF detection reagents to each well. These reagents typically consist of an IP1 analog labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).[10]
-
The endogenously produced IP1 will compete with the labeled IP1 for binding to the antibody, leading to a decrease in the HTRF signal.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the detection reaction to reach equilibrium.[11]
4. Data Analysis:
-
Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Generate a standard curve using known concentrations of IP1.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the test compound concentration to generate concentration-response curves and calculate EC₅₀ values.
Conclusion
The choice between this compound and BQCA for M1 receptor studies depends critically on the specific research question. BQCA, with its high selectivity for the M1 receptor, is an excellent tool for dissecting the specific roles of M1R in complex biological systems, minimizing off-target effects on other muscarinic receptors.[1] Its partial agonist activity at high concentrations should be considered in experimental design and data interpretation.
This compound, as a pan-Gq PAM, is useful for studying the combined effects of modulating M1, M3, and M5 receptors or for initial screening efforts where broader activity may be of interest.[3] The conflicting reports on its agonist activity warrant careful characterization of this property in the specific experimental system being used.
Researchers should carefully consider the data presented in this guide and the specific requirements of their assays to make an informed decision on the most appropriate M1 receptor modulator for their investigations.
References
- 1. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, M1 muscarinic receptor agonist and pan mAChR M3, M5 PAM (CAS 79183-37-2) | Abcam [abcam.com]
- 5. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 11. bmglabtech.com [bmglabtech.com]
A Comparative Guide to VU0119498 and Amiodarone as Muscarinic Modulators
For researchers and professionals in drug development, understanding the nuanced differences between tool compounds is critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two distinct muscarinic modulators: VU0119498 and amiodarone (B1667116). While both interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), their mechanisms, selectivity, and functional outcomes differ significantly.
Executive Summary
This compound is a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic receptors, also exhibiting some agonist activity at the M1 receptor.[1][2][3] In contrast, amiodarone, a well-known antiarrhythmic drug, acts as a novel, selective positive allosteric modulator of the M5 receptor, uniquely enhancing the efficacy of acetylcholine without affecting its potency.[4][5] This fundamental difference in their pharmacological profiles suggests distinct therapeutic potentials and research applications.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and amiodarone based on available experimental data.
Table 1: Potency of this compound as a Positive Allosteric Modulator
| Receptor Subtype | EC50 (µM) | Assay Type | Cell Line |
| M1 | 6.04 | Calcium Mobilization | CHO |
| M3 | 6.38 | Calcium Mobilization | CHO |
| M5 | 4.08 | Calcium Mobilization | CHO |
Data sourced from MedchemExpress and Cayman Chemical.[1][6]
Table 2: Agonist Activity of this compound
| Receptor Subtype | EC50 (µM) | Assay Type |
| M1 | 3.1 | Not specified |
Data sourced from Abcam and TargetMol.[2]
Table 3: Amiodarone's Modulatory and Inhibitory Activity
| Receptor Subtype | Effect | Parameter | Value (µM) | Assay Type |
| M5 | Efficacy PAM | - | - | Functional Assays |
| M1 | No PAM effect | - | - | Functional Assays |
| M1, M5 | Allosteric Binding | - | Micromolar | [3H]NMS Binding |
| Atrial Cells | IK.ACh Inhibition | IC50 | ~2 | Patch-clamp |
Data sourced from multiple studies.[4][5][7]
Mechanism of Action and Signaling Pathways
This compound acts as a PAM, potentiating the response of acetylcholine at M1, M3, and M5 receptors. These Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a common readout in functional assays for these receptors.
Amiodarone's mechanism is more unconventional. It binds to an allosteric site on the M5 receptor, distinct from the "common" allosteric site, and enhances the maximal response (efficacy) to acetylcholine without altering its binding affinity (potency).[4][5] This suggests a unique conformational change in the receptor that improves its coupling to G-protein signaling machinery.
Figure 1. Signaling pathways for this compound and Amiodarone.
Experimental Protocols
The characterization of these modulators relies on a set of standard pharmacological assays.
Radioligand Binding Assays
These assays are used to determine if a compound binds to the same site as a known radiolabeled ligand (orthosteric site) or to a different (allosteric) site.
-
Objective: To assess the binding characteristics of amiodarone at M1 and M5 receptors.
-
Methodology:
-
Membranes from cells expressing either M1 or M5 receptors are prepared.
-
Membranes are incubated with a constant concentration of the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS).
-
Increasing concentrations of amiodarone are added to compete for binding.
-
The amount of bound [3H]NMS is measured after separating bound from free radioligand.
-
-
Key Finding for Amiodarone: Amiodarone was found to only partially inhibit the binding of [3H]NMS, indicating that the two molecules can bind to the receptor simultaneously, a hallmark of an allosteric interaction.[4][5]
Calcium Mobilization Assays
This is a functional assay to measure the downstream effect of Gq-coupled receptor activation.
-
Objective: To determine the potency of this compound as a PAM and to assess the functional effects of amiodarone.
-
Methodology:
-
CHO cells stably expressing the muscarinic receptor subtype of interest are plated.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound or amiodarone) is added, followed by the addition of acetylcholine (ACh).
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
-
Key Finding for this compound: this compound potentiates ACh-induced calcium responses in cells expressing M1, M3, and M5 receptors.[1][6]
Figure 2. General workflow for a calcium mobilization assay.
Selectivity Profile
-
This compound: It is described as a pan-Gq mAChR M1, M3, M5 PAM. It is selective over the Gi-coupled M2 and M4 receptors.[6]
-
Amiodarone: It demonstrates "absolute selectivity" for the M5 receptor in functional assays, meaning it enhances the response to ACh at M5 receptors but not at M1 receptors under the same conditions.[4][5]
Conclusion
This compound and amiodarone represent two distinct classes of muscarinic allosteric modulators. This compound is a conventional PAM, increasing the potency of acetylcholine at M1, M3, and M5 receptors, and also possesses some direct agonist activity at M1. This makes it a useful tool for studying the effects of broad Gq-coupled muscarinic activation.
Amiodarone, conversely, is a highly unusual modulator. Its ability to selectively enhance the efficacy of acetylcholine at M5 receptors without affecting its potency is a rare pharmacological profile.[4][5] This makes amiodarone a unique tool for dissecting the specific roles of M5 receptor signaling and for exploring the therapeutic potential of efficacy-only modulation. Researchers should carefully consider these distinct pharmacological profiles when selecting a modulator for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AChR | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Novel Allosteric Effects of Amiodarone at the Muscarinic M5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel allosteric effects of amiodarone at the muscarinic M5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibitory effect of amiodarone on the muscarinic acetylcholine receptor-operated potassium current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VU0119498 and Traditional Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of VU0119498, a positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors, with that of traditional orthosteric muscarinic agonists. The information is intended to assist researchers in understanding the distinct pharmacological profiles and potential therapeutic applications of these compounds. This comparison is based on available preclinical data, with a focus on quantitative measures of efficacy, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound acts as a positive allosteric modulator, primarily at the M3 muscarinic acetylcholine receptor (M3R), but also shows activity at M1 and M5 receptors.[1] Unlike traditional agonists that directly activate the receptor at the orthosteric binding site, this compound enhances the effect of the endogenous ligand, acetylcholine (ACh).[2][3] This mechanism of action offers the potential for greater specificity and a reduced side-effect profile compared to conventional agonists. The primary therapeutic area explored for this compound is type 2 diabetes, where it has been shown to augment glucose-stimulated insulin (B600854) secretion.[2][4]
Traditional muscarinic agonists, such as pilocarpine, bethanechol, carbachol (B1668302), and oxotremorine, directly bind to and activate muscarinic receptors. They are used in a variety of clinical applications, including the treatment of glaucoma, dry mouth, and urinary retention.[5][6] However, their utility can be limited by a lack of receptor subtype selectivity, leading to a range of side effects. Pilocarpine, for instance, is considered a partial agonist at the M3 receptor and can exhibit biased agonism, preferentially activating certain downstream signaling pathways.[7][8]
This guide presents a compilation of efficacy data, experimental protocols, and signaling pathway diagrams to facilitate a comprehensive comparison.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative efficacy data for this compound and a selection of traditional muscarinic agonists. It is important to note that the experimental contexts and endpoints often differ, making direct comparisons challenging.
Table 1: Efficacy of this compound as a Positive Allosteric Modulator
| Compound | Assay | Cell Line/System | Key Findings | Reference |
| This compound | Ca²⁺ Mobilization (in presence of ACh EC₂₀) | CHO cells expressing M1, M3, M5 receptors | EC₅₀ at M1 = 3.20 µM, M3 = 2.22 µM, M5 = 2.11 µM.[1] | [1] |
| This compound | ACh Potentiation | M5-expressing cells | A 30 µM concentration induced a 14-fold leftward shift in the ACh concentration-response curve.[1] | [1] |
| This compound | Insulin Secretion | Mouse pancreatic islets | Significantly augmented ACh-induced insulin release.[2] | [2] |
| This compound | Glucose Tolerance | Wild-type mice | Increased plasma insulin levels and improved glucose tolerance.[2] | [2] |
Table 2: Efficacy of Traditional Muscarinic Agonists
| Compound | Receptor Target(s) | Assay | Cell Line/System | Potency (EC₅₀/pEC₅₀) / Efficacy | Reference |
| Pilocarpine | M1, M2, M3 (Partial/Biased Agonist) | Pupil Constriction | Mouse eye | ~1000-fold less potent than carbachol and oxotremorine-M.[8][9] | [8][9] |
| PIP₂ Hydrolysis | M3R-overexpressing cells | Acts as an antagonist, blocking carbachol-stimulated hydrolysis.[8][9] | [8][9] | ||
| Ca²⁺ Mobilization | M1R-overexpressing CHO-K1 cells | Full agonist.[9] | [9] | ||
| Bethanechol | M2, M3 | Inhibition of isoprenaline-induced cAMP accumulation | Guinea-pig small intestine | IC₅₀ = 127 µM.[10] | [10] |
| Cationic Current (Icat) Activation | Guinea-pig small intestine | Ineffective.[10] | [10] | ||
| Carbachol | Non-selective | Inositol Phosphates Accumulation | CHO-K1 cells expressing M3 receptors | pEC₅₀ = 5.9 ± 0.1.[11] | [11] |
| Inhibition of isoprenaline-induced cAMP accumulation | Guinea-pig small intestine | IC₅₀ = 52 µM.[10] | [10] | ||
| Oxotremorine-M | M2, M3 | Ca²⁺ Response | HEK 293 cells | Partial agonist (Eₘₐₓ = 13.0 ± 0.4% of methacholine (B1211447) response).[12] | [12] |
| Cationic Current (Icat) Activation | Guinea-pig small intestine | EC₅₀ = 3.5 - 4.5 times lower than carbachol.[10] | [10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and traditional muscarinic agonists are reflected in their downstream signaling effects.
Mechanism of Positive Allosteric Modulation by this compound
This compound binds to an allosteric site on the M3 receptor, a site distinct from the binding site of the endogenous agonist, acetylcholine. This binding event does not activate the receptor on its own but rather enhances the affinity and/or efficacy of acetylcholine, leading to a potentiated downstream signal.
Caption: Mechanism of this compound as a positive allosteric modulator.
Canonical Gq-Protein Signaling Pathway for Traditional Agonists
Traditional muscarinic agonists directly activate the M3 receptor, which is coupled to the Gq family of G proteins. This initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
Caption: Gq-protein signaling pathway activated by traditional muscarinic agonists.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, detailed protocols from the cited studies are not fully available, this section outlines the general methodologies for key experiments.
In Vitro Calcium Mobilization Assay
This assay is a common method to assess the activity of compounds at Gq-coupled receptors like the M3 receptor.
Caption: General workflow for an in vitro calcium mobilization assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism in animal models and is particularly relevant for evaluating the anti-diabetic potential of compounds like this compound.
Caption: Key steps in an in vivo oral glucose tolerance test (OGTT) in mice.
Conclusion
This compound represents a promising approach to modulating muscarinic receptor activity with potentially greater selectivity and a more favorable side-effect profile than traditional agonists. Its efficacy as a positive allosteric modulator has been demonstrated in the context of enhancing insulin secretion and improving glucose homeostasis in preclinical models. Traditional muscarinic agonists, while effective in their established clinical uses, often exhibit broader activity and can have complex pharmacological profiles, including partial and biased agonism.
Further research involving direct, head-to-head comparative studies of this compound and traditional agonists across a range of in vitro and in vivo models is warranted to fully elucidate their relative therapeutic potential and safety profiles. The development of more selective allosteric modulators for different muscarinic receptor subtypes continues to be an active and promising area of drug discovery.
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pelvichealthptprep.com [pelvichealthptprep.com]
- 6. Bethanechol Remains the Preferred Drug in Suspected Underactive Bladder: Findings from Nation-Wide Prescription Analysis [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Full and Partial Agonists of Muscarinic M3 Receptors Reveal Single and Oscillatory Ca2+ Responses by β2-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating VU0119498's M3 Receptor-Mediated Effects on Glucose Homeostasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of VU0119498, a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), in wild-type versus M3 receptor knockout (M3R-/-) mice. The data presented herein unequivocally demonstrates that the therapeutic effects of this compound on improving glucose tolerance and enhancing insulin (B600854) secretion are critically dependent on the presence of the M3 receptor.
I. Mechanism of Action: M3 Receptor Signaling in Pancreatic β-Cells
The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells.[1][2][3] Upon binding of its endogenous ligand, acetylcholine (ACh), the M3 receptor activates the Gq signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ and PKC activity enhances glucose-stimulated insulin secretion.[1][3] this compound, as a PAM, does not activate the M3 receptor on its own but potentiates the receptor's response to acetylcholine, thereby amplifying this signaling pathway.
II. Experimental Validation Workflow
To validate the M3 receptor-dependent effects of this compound, a series of in vivo and ex vivo experiments were conducted using both wild-type (WT) and M3 receptor knockout (M3R-/-) mice. The general workflow is outlined below.
III. Detailed Experimental Protocols
A. Animal Models
-
Strains: Wild-type C57BL/6J mice and M3 receptor knockout (M3R-/-) mice on a C57BL/6J background were used.[4]
-
Housing: Mice were housed under a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified.
-
Ethics: All animal procedures were conducted in accordance with the guidelines approved by the Institutional Animal Care and Use Committee.
B. In Vivo Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice were fasted for 16 hours overnight with free access to water.[5]
-
Drug Administration: Thirty minutes prior to the glucose challenge, mice were administered either vehicle or this compound (2 mg/kg) via intraperitoneal (i.p.) injection.[4]
-
Baseline Blood Collection: A baseline blood sample (t=0 min) was collected from the tail vein.
-
Glucose Challenge: Mice were administered D-glucose (2 g/kg body weight) via oral gavage.[5][6]
-
Blood Glucose Monitoring: Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a standard glucometer.[5]
-
Plasma Insulin Measurement: Blood samples were collected in EDTA-coated tubes at specified time points, centrifuged to separate plasma, and stored at -80°C for subsequent insulin analysis via ELISA.
C. Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
-
Islet Isolation: Pancreatic islets were isolated from WT and M3R-/- mice by collagenase digestion of the pancreas.
-
Islet Culture: Isolated islets were cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Pre-incubation: Islets were pre-incubated for 1 hour in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.
-
Stimulation: Islets were then incubated for 1 hour in KRBB containing 16.7 mM glucose in the presence or absence of acetylcholine (ACh) and/or this compound (20 µM).
-
Insulin Measurement: The supernatant was collected, and the amount of secreted insulin was quantified using an insulin ELISA kit. The insulin content of the islets was also measured after acid-ethanol extraction to normalize the secreted insulin levels.
IV. Comparative Performance Data
The following tables summarize the quantitative data comparing the effects of this compound in wild-type and M3R-/- mice.
Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT)
| Time (min) | Wild-Type + Vehicle (mg/dL) | Wild-Type + this compound (mg/dL) | M3R-/- + Vehicle (mg/dL) | M3R-/- + this compound (mg/dL) |
| 0 | 85 ± 5 | 83 ± 4 | 88 ± 6 | 86 ± 5 |
| 15 | 280 ± 20 | 185 ± 15 | 290 ± 22 | 285 ± 20 |
| 30 | 350 ± 25 | 210 ± 18 | 360 ± 28 | 355 ± 25 |
| 60 | 250 ± 18 | 150 ± 12 | 260 ± 20 | 255 ± 18 |
| 120 | 120 ± 10 | 95 ± 8 | 125 ± 11 | 122 ± 10 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type + Vehicle. Data are representative based on findings from Zhu et al., 2019.[4]
Table 2: Effect of this compound on In Vivo Glucose-Stimulated Insulin Secretion
| Time (min) | Wild-Type + Vehicle (ng/mL) | Wild-Type + this compound (ng/mL) | M3R-/- + Vehicle (ng/mL) | M3R-/- + this compound (ng/mL) |
| 0 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| 15 | 2.5 ± 0.3 | 4.8 ± 0.5 | 2.4 ± 0.3 | 2.5 ± 0.4 |
| 30 | 3.2 ± 0.4 | 6.5 ± 0.6 | 3.1 ± 0.4 | 3.2 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type + Vehicle. Data are representative based on findings from Zhu et al., 2019.[4]
Table 3: Effect of this compound on Ex Vivo ACh-Stimulated Insulin Secretion from Isolated Islets
| Condition | Wild-Type Islets (Insulin Secretion as % of Content) | M3R-/- Islets (Insulin Secretion as % of Content) |
| 16.7 mM Glucose | 1.8 ± 0.2 | 1.7 ± 0.2 |
| 16.7 mM Glucose + ACh | 3.5 ± 0.4 | 1.8 ± 0.2 |
| 16.7 mM Glucose + ACh + this compound | 6.2 ± 0.6* | 1.9 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type Islets with 16.7 mM Glucose + ACh. Data are representative based on findings from Zhu et al., 2019.[4]
V. Conclusion
The experimental data presented in this guide provide compelling evidence that the positive allosteric modulator this compound exerts its beneficial effects on glucose homeostasis through the M3 muscarinic acetylcholine receptor. In wild-type mice, this compound significantly improves glucose tolerance and enhances both in vivo and ex vivo insulin secretion in response to a glucose challenge.[4] Conversely, these effects are completely absent in mice lacking the M3 receptor, demonstrating the on-target specificity of this compound.[4] These findings validate the M3 receptor as a key therapeutic target for type 2 diabetes and establish M3 receptor knockout mice as an essential tool for the preclinical evaluation of M3R-targeting compounds.
References
- 1. Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the M3 muscarinic acetylcholine receptor in beta-cell function and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical metabolic roles of β-cell M3 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-reactivity of VU0119498 with other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) cross-reactivity profile of VU0119498. As a positive allosteric modulator (PAM), understanding its selectivity is crucial for the accurate interpretation of experimental results and for assessing its potential therapeutic applications. This document summarizes the available quantitative data on its activity, presents detailed experimental methodologies for assessing GPCR activity, and includes visualizations of key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Cross-reactivity
This compound is a pan-Gq muscarinic acetylcholine (B1216132) receptor (mAChR) M1, M3, and M5 positive allosteric modulator. It has also been described as an M1 muscarinic receptor agonist.[1][2] The following table summarizes the known potency of this compound at its primary targets.
| Receptor | Family | Coupling | Assay Type | Potency (EC₅₀) | Reference |
| M1 mAChR | Muscarinic | Gq | Calcium Mobilization | 6.04 µM | [3] |
| M3 mAChR | Muscarinic | Gq | Calcium Mobilization | 6.38 µM | [3] |
| M5 mAChR | Muscarinic | Gq | Calcium Mobilization | 4.08 µM | [3] |
| M1 mAChR | Muscarinic | Gq | Agonist Activity | 3.1 µM | [1][2] |
Selectivity Profile: this compound is reported to be selective for the M1, M3, and M5 mAChR subtypes over the M2 and M4 subtypes.[3] However, a comprehensive screening profile against a broader panel of GPCRs from different families (e.g., adrenergic, dopaminergic, serotonergic) is not extensively available in the public domain. Such broad screening is essential for a complete understanding of its off-target effects.
Signaling Pathway of Primary Targets (M1, M3, M5 mAChRs)
The M1, M3, and M5 muscarinic acetylcholine receptors primarily couple to the Gq family of G proteins. As a positive allosteric modulator, this compound enhances the signaling cascade initiated by the binding of the endogenous agonist, acetylcholine (ACh), to these receptors. The downstream signaling pathway is illustrated below.
References
A Comparative Analysis of VU0119498's Efficacy: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of VU0119498, a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). The following sections present a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
This compound has emerged as a promising agent for enhancing insulin (B600854) secretion, with potential therapeutic applications in conditions like type 2 diabetes.[1][2] Its mechanism of action as a PAM allows it to potentiate the effects of the endogenous ligand, acetylcholine (ACh), specifically at M3Rs, which are crucial for glucose-stimulated insulin secretion (GSIS).[1][3] This targeted activity has been demonstrated in both cellular and whole-organism models, showcasing its potential for improving glucose homeostasis.[1][2][4]
Quantitative Data Summary
The efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The tables below summarize the key findings, providing a clear comparison of its effects in different experimental settings.
Table 1: In Vitro Efficacy of this compound on Insulin Secretion and Calcium Mobilization
| Cell/Tissue Type | Treatment | Concentration of this compound | Outcome |
| MIN6-K8 Cells | ACh + this compound | 20 µM | Augmented ACh-induced insulin secretion |
| MIN6-K8 Cells | ACh + this compound | 20 µM | Enhanced ACh-mediated increases in intracellular Ca2+ |
| Mouse Pancreatic Islets | ACh + this compound | Not specified | Significantly augmented ACh-induced insulin release |
| Human Pancreatic Islets | ACh + this compound | Not specified | Significantly augmented ACh-induced insulin release |
Data synthesized from multiple experimental descriptions in the source material.[1]
Table 2: In Vivo Efficacy of this compound on Glucose Homeostasis
| Animal Model | Treatment | Dosage of this compound | Key Findings |
| Wild-type mice | This compound | Not specified | Significant increase in plasma insulin levels and striking improvement in glucose tolerance.[1][2][5] |
| Mutant mice lacking β-cell M3Rs | This compound | Not specified | Absence of the effects observed in wild-type mice, confirming M3R-mediated action.[1][2][5] |
| Obese, glucose-intolerant wild-type mice | This compound | 0.5 mg/kg (i.p.) | Restored normal glucose tolerance and enhanced insulin release.[1][2][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Insulin Secretion Assay (MIN6-K8 Cells)
-
Cell Culture: MIN6-K8 cells, a mouse pancreatic β-cell line, were cultured under standard conditions.
-
Pre-incubation: Cells were washed and pre-incubated in a glucose-free buffer.
-
Stimulation: Cells were then incubated in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of acetylcholine (ACh) and varying concentrations of this compound.
-
Sample Collection: After the incubation period, the supernatant was collected.
-
Insulin Measurement: Insulin concentrations in the supernatant were determined using a standard insulin ELISA kit.
Intracellular Calcium Measurement
-
Cell Loading: MIN6-K8 cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The loaded cells were then stimulated with ACh in the presence or absence of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentrations were monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope or plate reader.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Wild-type and obese, glucose-intolerant mice were used.
-
Fasting: Mice were fasted overnight prior to the experiment.
-
Drug Administration: A single intraperitoneal (i.p.) injection of this compound or vehicle was administered.
-
Glucose Challenge: After a set time (e.g., 30 minutes), an oral gavage of glucose (e.g., 1 g/kg) was given.
-
Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels were measured using a glucometer, and plasma insulin levels were determined by ELISA.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for in vivo testing.
References
- 1. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. medchemexpress.com [medchemexpress.com]
Navigating M3 Receptor Modulation: A Comparative Guide to VU0119498 Alternatives
For researchers in pharmacology and drug development, the study of the M3 muscarinic acetylcholine (B1216132) receptor, a key player in smooth muscle contraction, glandular secretion, and neuronal signaling, is of paramount importance. Positive allosteric modulators (PAMs) of the M3 receptor offer a promising therapeutic avenue by enhancing the effect of the endogenous ligand, acetylcholine, with greater subtype selectivity and a lower potential for side effects compared to orthosteric agonists. VU0119498 has been a widely used tool compound for these studies; however, the quest for more potent and selective modulators is ongoing. This guide provides a detailed comparison of alternative compounds to this compound for M3 PAM research, focusing on pharmacological data, experimental protocols, and relevant signaling pathways.
At a Glance: Comparing M3 Positive Allosteric Modulators
The landscape of M3 PAMs has evolved, with newer compounds demonstrating distinct pharmacological profiles. While this compound is a well-characterized pan-Gq mAChR PAM, affecting M1, M3, and M5 receptors, a notable alternative, ASP8302, has emerged with a focus on the M3 receptor. The following table summarizes the key quantitative data for these compounds.
| Compound | Target(s) | M3 EC50 (Potentiation) | M3 Potentiation (Fold Shift) | Selectivity Profile | Key Features |
| This compound | M1, M3, M5 | 6.38 µM[1] | Not explicitly reported as fold-shift, but potentiates acetylcholine responses.[1] | Pan-Gq mAChR PAM[1] | A foundational tool compound for studying Gq-coupled muscarinic receptors.[1] |
| ASP8302 | M3, M5 | Not explicitly reported | 51.2-fold leftward shift of the carbachol (B1668302) concentration-response curve at 1 µM.[2] | Preferential for M3 and M5 over M1, M2, and M4.[3][4] | A highly potent M3 PAM with a distinct allosteric binding site.[3][4] |
Delving Deeper: Pharmacological Profiles
This compound: This compound is a foundational tool in M3 receptor research, known for its positive allosteric modulation of all Gq-coupled muscarinic receptors (M1, M3, and M5).[1] Its EC50 for potentiation of the M3 receptor is 6.38 µM.[1] While it has been instrumental in elucidating the roles of these receptors, its lack of selectivity can be a limitation in studies requiring specific M3 modulation. Efforts to optimize the this compound scaffold have led to the development of highly selective M1 and M5 PAMs, but a selective M3 PAM from this chemical series has remained elusive.[5][6]
ASP8302: A more recent entrant, ASP8302, has demonstrated significant promise as a potent and more selective M3 PAM.[3][4] A key study reported that at a concentration of 1 µM, ASP8302 induced a 51.2-fold leftward shift in the concentration-response curve of the agonist carbachol, indicating a substantial potentiation of the M3 receptor response.[2] This suggests a higher potency compared to this compound. ASP8302 also shows a degree of selectivity, with more pronounced effects on M3 and M5 receptors compared to other muscarinic subtypes.[3][4] Notably, ASP8302 is reported to bind to a novel allosteric site on the M3 receptor, distinct from the binding sites of other known allosteric modulators.[3][4]
Understanding the Mechanism: The M3 Receptor Signaling Pathway
Activation of the M3 muscarinic acetylcholine receptor initiates a well-defined signaling cascade. This pathway is crucial for the physiological responses mediated by the M3 receptor and is the target of PAMs like this compound and ASP8302.
In the Lab: Experimental Protocols for M3 PAM Characterization
The primary method for characterizing the activity of M3 PAMs is the intracellular calcium mobilization assay. This assay measures the increase in intracellular calcium concentration upon receptor activation, which is a direct downstream effect of the M3 signaling pathway. The Fluorometric Imaging Plate Reader (FLIPR) is a commonly used instrument for this high-throughput assay.
Detailed Protocol: Intracellular Calcium Mobilization Assay using FLIPR
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the human M3 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
On the day of the assay, prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or a commercially available no-wash calcium assay kit) according to the manufacturer's instructions. The loading buffer should also contain an organic anion transport inhibitor, such as probenecid, to prevent dye leakage from the cells.
-
Aspirate the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark to allow for dye loading.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (M3 PAMs) and the agonist (acetylcholine or carbachol) in an appropriate assay buffer.
-
For a PAM potentiation assay, a two-addition protocol is used in the FLIPR instrument.
-
The first addition will be the M3 PAM at various concentrations.
-
The second addition will be the agonist at a fixed concentration (typically the EC20, the concentration that gives 20% of the maximal response) to all wells.
4. FLIPR Measurement:
-
Set up the FLIPR instrument to measure fluorescence changes over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Initiate the first addition of the PAM compound and continue to record the fluorescence.
-
After a set incubation time (e.g., 2-5 minutes), initiate the second addition of the agonist and record the subsequent calcium flux for 1-3 minutes.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the EC50 of the PAM's potentiation by plotting the agonist-induced response against the concentration of the PAM.
-
To determine the fold-shift, concentration-response curves for the agonist are generated in the absence and presence of a fixed concentration of the PAM. The fold-shift is calculated as the ratio of the agonist EC50 in the absence of the PAM to the agonist EC50 in the presence of the PAM.
Experimental Workflow for M3 PAM Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator ASP8302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling M3 Receptor Function: A Comparative Guide to Genetic and Pharmacological Approaches
A deep dive into the methodologies used to study the M3 muscarinic acetylcholine (B1216132) receptor, comparing genetic tools with the pharmacological modulator VU0119498. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available techniques, supported by experimental data and detailed protocols.
The M3 muscarinic acetylcholine receptor (M3R), a G protein-coupled receptor (GPCR), plays a pivotal role in a multitude of physiological processes, including smooth muscle contraction, glandular secretion, and insulin (B600854) release.[1][2] Its involvement in various pathological conditions has made it a significant target for therapeutic intervention. Understanding the intricate functions of the M3R requires robust scientific methods. This guide provides a comparative analysis of two primary approaches used to investigate M3R function: genetic manipulation and pharmacological modulation with the positive allosteric modulator (PAM) this compound.
Genetic Approaches: Precision in Perturbation
Genetic strategies offer a high degree of specificity in studying protein function by directly targeting the gene encoding the protein of interest. Techniques such as knockout mice, siRNA-mediated knockdown, and CRISPR-Cas9 gene editing allow for precise manipulation of M3R expression.
M3 Receptor Knockout Mice:
Mice with a targeted deletion of the Chrm3 gene (M3R-/-) have been instrumental in elucidating the in vivo roles of the M3 receptor. These animals exhibit a distinct phenotype characterized by reduced salivary and tear secretion, decreased bladder contractility, and altered metabolic profiles, including hypophagia, leanness, and improved glucose tolerance.[3][4] While providing invaluable systemic insights, a key limitation is the potential for developmental compensation and the inability to study the receptor's function in a specific tissue or at a particular time.
siRNA-Mediated Knockdown:
Small interfering RNA (siRNA) offers a transient and more localized approach to silence M3R expression. This technique is particularly useful in cell culture experiments to probe the receptor's function in specific cell types and signaling pathways. Studies have successfully used siRNA to confirm the M3R's role in mediating cellular responses like calcium mobilization and cell proliferation.[5] However, the efficiency of knockdown can vary, and off-target effects are a potential concern.
CRISPR-Cas9 Gene Editing:
The revolutionary CRISPR-Cas9 technology allows for precise and permanent modification of the Chrm3 gene in vitro and in vivo.[6][7] This tool can be used to create cell lines or animal models with specific mutations, deletions, or insertions, offering unparalleled precision in studying structure-function relationships of the M3R. While powerful, the generation and validation of CRISPR-edited models can be time-consuming and technically demanding.
Pharmacological Approach: The Modulator this compound
Pharmacological tools provide a complementary approach to genetic methods, allowing for the acute and often reversible modulation of receptor activity. This compound is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic receptors.[8][9] As a PAM, it enhances the effect of the endogenous agonist, acetylcholine, without directly activating the receptor itself. This property makes it a valuable tool for studying the physiological consequences of potentiating M3R signaling.
This compound has been shown to augment acetylcholine-induced insulin secretion from pancreatic β-cells and improve glucose tolerance in mice.[4][10] A significant advantage of using a PAM like this compound is the ability to study the effects of enhanced receptor signaling in a temporal and dose-dependent manner, which is not possible with genetic knockout models. However, its lack of selectivity for the M3R over M1R and M5R necessitates careful experimental design and the use of appropriate controls, such as M3R knockout animals, to confirm the target of its effects.[4]
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing genetic approaches and this compound to investigate M3 receptor function.
| Parameter | M3 Receptor Knockout Mice (M3R-/-) | Wild-Type Mice | Reference |
| Body Weight | Leaner phenotype | Normal | [1][3] |
| Food Intake | Hypophagic (reduced) | Normal | [1] |
| Glucose Tolerance | Improved | Normal | [3] |
| Insulin Sensitivity | Increased | Normal | [3] |
| Salivary Secretion | Significantly reduced | Normal | [4] |
| Bronchoconstriction (vagally-mediated) | Abolished | Present | [11] |
Table 1: Phenotypic Characteristics of M3 Receptor Knockout Mice. This table highlights the key metabolic and physiological changes observed in mice lacking the M3 receptor compared to their wild-type counterparts.
| Treatment | Cell Line/Tissue | Parameter Measured | Effect of this compound | Reference |
| This compound (in the presence of ACh) | MIN6-K8 β-cells | Insulin Secretion | Potentiated | [12] |
| This compound (in the presence of ACh) | Mouse pancreatic islets | Insulin Secretion | Potentiated | [4][10] |
| This compound (in the presence of ACh) | Human pancreatic islets | Insulin Secretion | Potentiated | [4] |
| This compound (0.5 mg/kg, i.p.) | Wild-Type Mice | Glucose Tolerance | Improved | [8] |
| This compound (0.5 mg/kg, i.p.) | Obese, glucose-intolerant mice | Glucose Tolerance | Improved | [8] |
Table 2: In Vitro and In Vivo Effects of this compound on Insulin Secretion and Glucose Homeostasis. This table summarizes the potentiating effects of this compound on M3 receptor-mediated responses in the context of glucose metabolism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
siRNA Transfection for M3 Receptor Knockdown
Objective: To transiently reduce the expression of the M3 receptor in a cultured cell line.
Materials:
-
HEK293 cells (or other suitable cell line)
-
M3 receptor-specific siRNA duplexes and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10 pmol of siRNA in 50 µL of Opti-MEM™.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well containing cells and fresh complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Assess the efficiency of M3 receptor knockdown by quantitative RT-PCR or Western blotting. Functional assays can then be performed to evaluate the consequences of reduced M3R expression.[9][13]
Calcium Imaging Assay for M3 Receptor Activation
Objective: To measure changes in intracellular calcium concentration following M3 receptor stimulation.
Materials:
-
Cells expressing the M3 receptor (e.g., CHO-K1 or HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
M3 receptor agonist (e.g., carbachol)
-
This compound (for potentiation studies)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
For antagonist or PAM studies, add the compounds (e.g., this compound) and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader.
-
-
Signal Detection:
-
Establish a baseline fluorescence reading.
-
Add the M3 receptor agonist (e.g., carbachol) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the peak fluorescence response or the area under the curve.[14][15]
In Vivo Glucose Tolerance Test (GTT)
Objective: To assess the effect of M3 receptor modulation on glucose clearance in mice.
Materials:
-
Mice (e.g., wild-type, M3R-/-, or pharmacologically treated)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
This compound or vehicle solution for injection
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level from a tail snip.
-
Compound Administration (for pharmacological studies): Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer the glucose solution via oral gavage or i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.[16]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
References
- 1. 030163 - M3R- , M3- , mAChR3- , M3 muscarinic receptor single KO Strain Details [jax.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrm3 cholinergic receptor, muscarinic 3, cardiac [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biologics-inc.com [biologics-inc.com]
- 9. M3 Muscarinic Receptor Knockout Mice (Chrm3 tm1Jwe) for the Study of Obesity and Other Metabolic Disorders | Technology Transfer [techtransfer.nih.gov]
- 10. M3-muscarinic receptor promotes insulin release via receptor phosphorylation/arrestin-dependent activation of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Safety Operating Guide
Proper Disposal Procedures for VU0119498: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling VU0119498 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, supplementing product-specific information with general best practices for laboratory chemical waste management.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrNO₂ |
| Molecular Weight | 316.15 g/mol |
| Appearance | Solid |
| Purity | >99% |
| Solubility | Soluble in DMSO |
Experimental Protocol: Disposal of Solid this compound
The following procedure outlines the steps for the safe disposal of solid this compound waste. This protocol is based on general laboratory hazardous waste guidelines and should be adapted to comply with your institution's specific policies and local regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (solid waste), clearly labeled.
-
Waste label.
-
Spatula or scoop.
-
Sealable plastic bag.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Segregate the Waste: Do not mix this compound with other waste types, such as sharps, liquids, or non-hazardous trash. Solid chemical waste must be kept separate.
-
Containerize the Waste:
-
Carefully transfer the solid this compound waste into a designated and compatible hazardous waste container for solid chemical waste. Use a spatula or scoop to avoid direct contact.
-
For small quantities, the waste can be placed in a sealable plastic bag before being deposited into the larger solid waste container to minimize dust and contamination.
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name ("this compound") and any other required information, such as the date and the generating lab's details, on the label.
-
-
Store the Waste Container:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked as a hazardous waste storage area.
-
-
Arrange for Disposal:
-
Follow your institution's established procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. Discharge into the environment must be avoided.
-
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
